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1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde Documentation Hub

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  • Product: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde
  • CAS: 1374652-32-0

Core Science & Biosynthesis

Foundational

The Isoquinolone Scaffold in Drug Discovery: A Technical Whitepaper on 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural deconstruction, synthetic functionalization, and mechanistic applications of CAS 1374652-32-0. Executive Summ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural deconstruction, synthetic functionalization, and mechanistic applications of CAS 1374652-32-0.

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline and isoquinolone (1-oxoisoquinoline) ring systems are recognized as privileged scaffolds, forming the core of numerous FDA-approved therapeutics and clinical candidates[1]. Among the highly versatile building blocks used to access this chemical space is 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1374652-32-0).

This whitepaper provides an in-depth technical analysis of this specific intermediate. By combining a metabolically stable N-methyl lactam core with a highly reactive 7-carbaldehyde handle, this molecule serves as a critical node for the divergent synthesis of targeted therapeutics, particularly in the oncology (e.g., PARP inhibitors) and CNS disease spaces[2][3].

Structural Deconstruction & Physicochemical Profiling

The architecture of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is purposefully designed for late-stage functionalization.

  • The 1-Oxoisoquinoline Core: The presence of the carbonyl at the C1 position, coupled with the saturation of the nitrogen-carbon bond (1,2-dihydro), forms a stable lactam. This lactam acts as a robust hydrogen-bond acceptor, a critical feature for binding within the NAD+ binding pockets of target enzymes[3].

  • N-Methylation (C2): The methyl group on the nitrogen atom eliminates a potential hydrogen-bond donor. In drug design, masking this NH group often improves membrane permeability, enhances blood-brain barrier (BBB) penetration, and prevents unwanted metabolic glucuronidation[4].

  • 7-Carbaldehyde Handle: The formyl group at the C7 position acts as an electrophilic vector. It is primed for carbon-carbon or carbon-nitrogen bond-forming reactions, allowing chemists to rapidly generate libraries of derivatives without disrupting the core pharmacophore.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which govern its behavior in both synthetic workflows and computational ADME modeling[5].

ParameterValuePharmacological Relevance
Chemical Name 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehydeStandard IUPAC nomenclature
CAS Registry Number 1374652-32-0Unique identifier for procurement
Molecular Formula C11H9NO2Defines atomic composition
Molecular Weight 187.19 g/mol Low MW; ideal for fragment-based drug design (FBDD)
Hydrogen Bond Donors 0Enhances lipophilicity and BBB permeability
Hydrogen Bond Acceptors 2 (Carbonyl, Aldehyde)Facilitates target kinase/enzyme binding
Rotatable Bonds 1High rigidity; lowers entropic penalty upon binding

Mechanistic Rationale in Drug Design

The isoquinolone scaffold is widely utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors[3]. PARP enzymes are critical for DNA single-strand break repair. By utilizing the 1-oxoisoquinoline core, researchers can mimic the nicotinamide moiety of NAD+, effectively outcompeting the natural substrate and trapping the PARP enzyme on the DNA strand.

PARP DNA_Damage DNA Single-Strand Break PARP_Recruit PARP1/2 Recruitment to DNA DNA_Damage->PARP_Recruit Inhibitor Isoquinolone Derivative Binding (NAD+ Pocket) PARP_Recruit->Inhibitor Competitive Inhibition Trapping PARP Trapping on DNA Complex Inhibitor->Trapping Apoptosis Synthetic Lethality (e.g., BRCA-mutant cells) Trapping->Apoptosis

Caption: Mechanism of action for isoquinolone-based PARP inhibitors leading to synthetic lethality.

Synthetic Methodologies & Experimental Protocols

To leverage the 7-carbaldehyde moiety, researchers typically employ divergent synthetic pathways. Below are two self-validating, step-by-step protocols designed to maximize yield while maintaining the integrity of the isoquinolone core.

Protocol A: Reductive Amination (Accessing Kinase Inhibitor Libraries)

This protocol converts the C7 aldehyde into a substituted amine, a common motif for solubilizing groups (e.g., piperazines, morpholines) in kinase inhibitors.

Causality & Expert Insight: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH4). The electron-withdrawing nature of the three acetate groups makes STAB a milder reducing agent. It selectively reduces the transiently formed iminium ion without prematurely reducing the highly reactive 7-carbaldehyde into a primary alcohol byproduct.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (187.2 mg, 1.0 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Amine Addition: Add 1.2 eq of the desired secondary amine (e.g., N-methylpiperazine) to the solution. Stir at room temperature for 30 minutes to allow complete iminium ion formation.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: The reaction is slightly exothermic; maintain the flask in a room-temperature water bath.

  • Catalysis (Optional): If utilizing a sterically hindered amine, add 0.1 eq of glacial acetic acid to catalyze iminium formation.

  • Quenching & Workup: After 12 hours of stirring, quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the 7-aminomethyl isoquinolone derivative.

Protocol B: Pinnick Oxidation (Accessing Amide/PARP Inhibitor Libraries)

This protocol oxidizes the aldehyde to a carboxylic acid, which can subsequently be coupled with various amines to form amides (a key feature in PARP inhibitors)[3].

Causality & Expert Insight: The Pinnick oxidation utilizes Sodium chlorite (NaClO2) as the oxidant. During the reaction, highly reactive hypochlorous acid (HOCl) is generated as a byproduct. To prevent unwanted electrophilic chlorination of the electron-rich isoquinolone aromatic ring, 2-methyl-2-butene is added in excess as a sacrificial scavenger to consume the HOCl.

Step-by-Step Workflow:

  • Solvent System: Dissolve 1.0 eq of the aldehyde (187.2 mg, 1.0 mmol) in a 15 mL mixture of tert-butanol and water (4:1 v/v).

  • Scavenger Addition: Add 10.0 eq of 2-methyl-2-butene (approx. 1.0 mL) to the stirring solution.

  • Buffer & Oxidant: Add 1.5 eq of Sodium dihydrogen phosphate (NaH2PO4) to buffer the solution, followed by the dropwise addition of 1.5 eq of Sodium chlorite (NaClO2) dissolved in 2 mL of water.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor completion via TLC (absence of the UV-active aldehyde spot).

  • Isolation: Remove the volatile organics (tert-butanol and 2-methyl-2-butene) under reduced pressure. Acidify the remaining aqueous phase to pH 3 using 1M HCl.

  • Recovery: Collect the precipitated 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Synthesis Core 1,2-Dihydro-2-methyl- 1-oxoisoquinoline- 7-carbaldehyde RedAm Protocol A: Reductive Amination (STAB, DCE, Amine) Core->RedAm Oxidation Protocol B: Pinnick Oxidation (NaClO2, 2-methyl-2-butene) Core->Oxidation Target1 7-Aminomethyl Derivatives (Kinase / CNS Targets) RedAm->Target1 Target3 7-Carboxylic Acid Core (PARP Inhibitor Precursor) Oxidation->Target3

Caption: Divergent synthetic functionalization pathways of the 7-carbaldehyde moiety.

Conclusion

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS 1374652-32-0) represents a highly efficient, synthetically tractable node in medicinal chemistry. By leveraging its stable N-methyl lactam core for target engagement and its C7-aldehyde for rapid diversification, drug development professionals can efficiently navigate the chemical space required for discovering next-generation oncology and CNS therapeutics. The protocols outlined herein provide a self-validating framework for ensuring high-fidelity functionalization of this privileged scaffold.

References

  • Title: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS 1374652-32-0) Chemical Properties Source: Bio-Fount URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PubMed Central (NIH) URL: [Link]

  • Title: Isoquinolines: Important Cores in Many Marketed and Clinical Drugs Source: PubMed Central (NIH) URL: [Link]

  • Title: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Source: PubMed Central (NIH) URL: [Link]

Sources

Exploratory

Predictive and Experimental Solubility Profiling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde in Organic Solvents

Executive Summary The compound 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1374652-32-0) is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1374652-32-0) is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry[1][2]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, purification workflows, and biological assay formulations.

This technical guide provides an in-depth analysis of the structural determinants governing the solubility of this compound. By synthesizing theoretical solvation mechanics with field-proven empirical methodologies, we establish a self-validating framework for determining and optimizing its solubility in dimethyl sulfoxide (DMSO) and other key organic solvents.

Structural Determinants of Solubility: Mechanism & Causality

To accurately predict and manipulate the solubility of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, one must deconstruct its molecular architecture. The solubility of heterocyclic aldehydes is dictated by the balance between their hydrophobic aromatic cores and polar functional groups[3][4].

The N-Methyl Lactam Core

Unsubstituted isoquinolinones (e.g., 1(2H)-isoquinolinone) exhibit moderate solubility in organic solvents due to their ability to tautomerize and form strong intermolecular hydrogen-bonded dimers (acting as both H-bond donors and acceptors)[5][6]. However, the N-methylation in 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde fundamentally alters this dynamic.

  • Causality: By locking the molecule in the lactam form and removing the N-H hydrogen bond donor, the crystal lattice energy is reduced. This prevents self-association via hydrogen bonding, significantly enhancing its solubility in polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF).

The C7-Carbaldehyde Group

The presence of the aldehyde group at the 7-position introduces a strong dipole moment and serves as a dedicated hydrogen-bond acceptor.

  • Causality: While the hydrophobic isoquinoline backbone limits aqueous solubility (typically restricting solubility to molecules with fewer than four carbon atoms per oxygen)[3][4], the aldehyde oxygen readily accepts hydrogen bonds from protic solvents (e.g., Methanol, Ethanol). Furthermore, in aprotic environments, the aldehyde facilitates strong dipole-dipole interactions with solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM)[7].

Solvation Challenges in High-Throughput Screening

Highly substituted isoquinolinones can exhibit poor solubility in DMSO at high concentrations (e.g., >25 µM in aqueous assay buffers) due to hydrophobic stacking of the aromatic rings[8]. Therefore, stock solutions must be carefully prepared, often requiring sonication or gentle heating (up to 60°C) to ensure complete dissolution before biological evaluation[6][9].

G Molecule 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carbaldehyde Lactam N-Methyl Lactam Core (No H-bond donor) Molecule->Lactam Aldehyde C7-Carbaldehyde (H-bond acceptor) Molecule->Aldehyde Aromatic Isoquinoline Pi-System (Hydrophobic/Pi-Pi) Molecule->Aromatic DMSO DMSO / DMF (Strong Dipole) Lactam->DMSO Dipole-Dipole Alcohols MeOH / EtOH (H-bond Donors) Aldehyde->Alcohols H-Bonding NonPolar Hexane / Heptane (Non-polar) Aromatic->NonPolar Weak Dispersion

Structural solvation mechanisms of the isoquinolinone derivative in various solvents.

Predictive Solubility Matrix

Based on the physicochemical properties of the isoquinolinone scaffold and heterocyclic aldehydes, the following table summarizes the predictive solubility profile for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde at 298.15 K.

Table 1: Predicted Solubility & Solvation Parameters

SolventDielectric Constant (ε)Predicted Solubilty RangePrimary Solvation MechanismRecommended Use Case
DMSO 46.7> 50 mg/mLStrong dipole-dipole, H-bond acceptorBiological stock solutions, NMR
DMF 36.7> 30 mg/mLStrong dipole-dipoleHigh-temp organic synthesis
DCM 8.910 - 30 mg/mLLondon dispersion, dipole-dipoleExtraction, flash chromatography
Ethyl Acetate 6.05 - 15 mg/mLDipole-dipoleReductive aminations[7]
Methanol 32.75 - 10 mg/mLH-bond donation to aldehydeRecrystallization
Water 80.1< 0.1 mg/mLHydrophobic exclusionNot recommended

Note: Hygroscopic solvents like DMSO can absorb atmospheric moisture, which significantly impacts the solubility of hydrophobic products. It is highly recommended to use newly opened, anhydrous DMSO for stock preparation[6][9].

Experimental Workflows: Self-Validating Protocols

To transition from predictive models to empirical data, scientists must employ rigorous analytical techniques. The Isothermal Saturation Method is the gold standard for determining the equilibrium solubility of isoquinoline derivatives[10].

This protocol is designed as a self-validating system : by sampling the solution at consecutive time intervals (e.g., 24h, 48h, 72h), the system internally verifies that thermodynamic equilibrium has been reached. If the quantified concentration remains constant (RSD < 2%) across three consecutive time points, the data is validated[10].

Step-by-Step Isothermal Saturation Protocol
  • Preparation of Suspension:

    • Add an excess amount of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (e.g., 50 mg) to a 5 mL amber glass vial.

    • Add exactly 1.0 mL of the target solvent (e.g., anhydrous DMSO).

  • Isothermal Equilibration:

    • Seal the vial tightly to prevent solvent evaporation or moisture ingress.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 ± 0.1 K).

    • Agitate at 150 RPM for a minimum of 48 hours to promote full mixing[10].

  • Phase Separation:

    • Remove the vial and allow it to stand vertically for 2 hours at the test temperature to settle undissolved particulates.

    • Extract 0.5 mL of the supernatant using a pre-heated syringe.

    • Filter the supernatant immediately through a 0.22 µm PTFE syringe filter (ensure the filter material is compatible with the solvent).

  • Dilution and Quantification:

    • Perform a serial dilution of the filtered aliquot into the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear range of the UV-Vis detector.

    • Quantify against a pre-established multi-point calibration curve of the standard.

  • Validation Loop:

    • Repeat steps 3-4 at 48h, 60h, and 72h. Equilibrium is confirmed when the variance between consecutive readings is negligible.

Workflow Start Excess Solute + Solvent Equilibration Isothermal Shaking (24-48h, Constant Temp) Start->Equilibration Separation Centrifugation / Filtration (0.22 µm PTFE) Equilibration->Separation Attain Equilibrium Dilution Serial Dilution in Mobile Phase Separation->Dilution Isolate Supernatant Analysis HPLC-UV Quantification (vs. Standard Curve) Dilution->Analysis Validation Triplicate Consistency Check (<2% RSD) Analysis->Validation

Self-validating isothermal saturation workflow for empirical solubility determination.

Troubleshooting & Storage Considerations

Aldehydes are notoriously susceptible to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen[3]. Furthermore, the isoquinolinone core can be sensitive to prolonged light exposure.

Table 2: Storage and Handling Matrix

Issue / RiskCausative FactorMitigation Strategy
Incomplete Dissolution High lattice energy, hydrophobic stacking.Apply ultrasonication and gentle heating (up to 60°C) during stock preparation[6].
Precipitation on Storage Freeze-thaw cycles reducing solubility capacity.Aliquot stock solutions immediately after preparation. Store at -20°C or -80°C and avoid repeated freeze-thaw cycles[9].
Oxidative Degradation Aldehyde oxidation to carboxylic acid via O₂[3].Flush vials with Argon or Nitrogen gas before sealing. Store in amber vials to prevent photo-oxidation.
Erratic Assay Results Moisture absorption by DMSO altering polarity.Use strictly anhydrous, newly opened DMSO. Conduct assays in a desiccated environment[6].

References

  • bio-fount.
  • molaid.
  • CymitQuimica - CAS 82827-09-6: 6-Bromo-1(2H)
  • MedChemExpress - 1(2H)
  • MedChemExpress - 1(2H)-Isoquinolinone | Biochemical Reagent (Detailed Protocol)
  • ACS Publications - Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents from 278.15 to 323.
  • Chemistry LibreTexts - 14.
  • Open Library Publishing Platform - 24.
  • ChemicalBook - 2-dihydro-2-Methyl-1-oxoisoquinoline-7-carbaldehyde | 1374652-32-0 URL
  • ResearchGate - (PDF)
  • Beilstein Journals - Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid URL

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery, the rigorous structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, the rigorous structural and mass verification of synthetic intermediates is non-negotiable. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1374652-32-0) is a highly versatile building block[1]. Characterized by its N-methylated isoquinolone core and a reactive 7-carbaldehyde moiety, this scaffold is frequently utilized in the synthesis of kinase modulators and PARP inhibitors.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical physicochemical parameters and practical analytical workflows. This whitepaper details the causality behind exact mass calculations and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to unequivocally confirm the identity of this critical intermediate [2].

Physicochemical Profiling & Mass Parameters

To effectively utilize this compound in both synthetic chemistry (which relies on average molecular weight for stoichiometry) and analytical verification (which relies on exact mass), we must establish its core parameters. The degree of unsaturation (8) arises from the aromatic benzene ring (4), the pyridinone ring (3), and the aldehyde carbonyl (1).

Table 1: Structural and Mass Specifications
ParameterValue
Chemical Name 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde
CAS Registry Number 1374652-32-0
Molecular Formula C₁₁H₉NO₂
Average Molecular Weight 187.19 g/mol
Monoisotopic Exact Mass 187.0633 Da
Theoretical [M+H]⁺ m/z 188.0706
Degree of Unsaturation 8

Theoretical Mass Calculations: The Causality of Exact Mass

A common pitfall in early-stage drug development is conflating Average Molecular Weight with Monoisotopic Exact Mass.

  • Average Molecular Weight (187.19 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011) [3]. This value dictates laboratory weighing and molarity calculations.

  • Monoisotopic Exact Mass (187.0633 Da): Calculated using the mass of the single most abundant isotope for each element (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491) [2].

The Causality of HRMS Verification: In High-Resolution Mass Spectrometry, atomic masses are not exact multiples of a proton's mass due to nuclear binding energy (mass defect). A low-resolution instrument might read the mass of C₁₁H₉NO₂ as simply "187". However, an isobaric impurity with a different formula could also possess a nominal mass of 187. By strictly calculating the exact mass to four decimal places (187.0633 Da), we establish a unique analytical fingerprint. When ionized via positive Electrospray Ionization (ESI+), the addition of a proton (1.0073 Da) yields a theoretical precursor ion of 188.0706 m/z .

Analytical Workflow: HRMS Protocol for Mass Verification

To confirm the synthesis or procurement of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, the following LC-ESI-QTOF-MS protocol acts as a self-validating system. Every step is engineered to maximize ionization efficiency while preserving the delicate aldehyde functional group.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol. Dilute this stock 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality: The isoquinolone core features an amide-like nitrogen, which is less basic than a standard amine due to resonance with the adjacent carbonyl. The addition of 0.1% Formic Acid acts as an aggressive proton donor, forcing the protonation of the molecule to form robust [M+H]⁺ adducts in solution prior to aerosolization.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The hydrophobic C18 stationary phase effectively retains the aromatic isoquinoline core. This separates the target analyte from highly polar degradation products (such as oxidized carboxylic acid derivatives) before they reach the ionization source, thereby eliminating ion suppression.

Step 3: Electrospray Ionization (ESI+)

  • Action: Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

  • Causality: ESI is a "soft" ionization technique. The high voltage generates a fine aerosol, and the heat evaporates the solvent, driving the analytes into the gas phase. This specific thermal limit (350 °C) prevents the thermal degradation of the reactive 7-carbaldehyde group, ensuring the intact [M+H]⁺ precursor ion is detected.

Step 4: QTOF Mass Analysis & Self-Validation

  • Action: Acquire MS1 spectra in positive mode over a mass range of 50–500 m/z with a mass resolution of >30,000.

  • Validation Checkpoint: Calibrate the QTOF instrument using a known low-mass tuning mix immediately prior to the run. The mass error for the target [M+H]⁺ peak must be ≤ 5 ppm.

    • Calculation: If the observed mass is 188.0710, the error is |188.0710 - 188.0706| / 188.0706 * 1,000,000 = 2.1 ppm. An error below 5 ppm mathematically validates the system and definitively confirms the compound's elemental composition.

HRMS_Workflow Prep Sample Prep (0.1% FA in MeOH/H2O) LC LC Separation (C18 RP Column) Prep->LC ESI ESI+ Ionization ([M+H]+ = 188.0706) LC->ESI QTOF QTOF Analysis (Resolution >30,000) ESI->QTOF Data Data Processing (Mass Error < 5 ppm) QTOF->Data

LC-ESI-QTOF-MS self-validating analytical workflow for exact mass determination.

Synthetic Utility & Drug Development Significance

The precise verification of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is critical because its 7-carbaldehyde group serves as a highly reactive electrophilic hub. Once the mass and purity are verified via HRMS, chemists can confidently deploy the molecule into complex synthetic pathways.

For instance, reductive amination of the aldehyde yields diverse amine derivatives, while Wittig olefination extends the carbon framework. These pathways are foundational in generating libraries of isoquinolone derivatives, which are privileged scaffolds in targeting poly(ADP-ribose) polymerases (PARPs) and various kinase enzymes in oncology research.

Synthetic_Utility Core 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carbaldehyde (MW: 187.19) RedAm Reductive Amination (Amine Derivatives) Core->RedAm Wittig Wittig Olefination (Alkene Derivatives) Core->Wittig Oxidation Oxidation (Carboxylic Acids) Core->Oxidation Drug1 Kinase Inhibitor Scaffolds RedAm->Drug1 Drug2 PARP Inhibitor Precursors Wittig->Drug2 Oxidation->Drug1

Synthetic pathways leveraging the 7-carbaldehyde group for targeted drug discovery.

References

  • NextSDS Chemical Substance Database. "7-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and Related Substances (CAS 1374652-32-0)." NextSDS. Available at:[Link]

  • LibreTexts Chemistry. "13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas." LibreTexts. Available at:[Link]

  • Commission on Isotopic Abundances and Atomic Weights (CIAAW) / IUPAC. "Atomic Weights of the Elements: Review 2000." CIAAW.org. Available at: [Link]

Exploratory

An In-depth Technical Guide to the Safe Handling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Physicochemical Properties 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a complex organic molecule. While detailed e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a complex organic molecule. While detailed experimental data on its physical properties are scarce, its structural analogues and functional groups (an aromatic aldehyde and an N-heterocycle) suggest it is likely a solid at room temperature.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
Chemical Name 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde-
CAS Number 1374652-32-0[1]
Molecular Formula C11H9NO2[2]
Molecular Weight 187.19 g/mol [2]
Physical Form Likely a solidInferred from related compounds[3]

Hazard Identification and GHS Classification

Based on the hazard classifications of similar quinoline and isoquinoline carbaldehyde derivatives, 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is anticipated to be a hazardous chemical. The Globally Harmonized System (GHS) classifications for related compounds suggest the following potential hazards.[1][3]

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

  • GHS07: Exclamation Mark[1]

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[3] Avoid breathing dust or spray mist.[4]

  • Skin Contact: Causes skin irritation.[3] Prolonged contact may cause transient reddening of the skin.[5]

  • Eye Contact: Causes serious eye irritation.[3][6] Direct contact may cause eye irritation.[5]

  • Ingestion: May be harmful if swallowed.[4][6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure risks.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]

  • Avoid generating dust.[6]

  • Ground all equipment when handling large quantities to prevent static discharge.[8]

  • Wash hands thoroughly after handling.[4][9] Do not eat, drink, or smoke in the laboratory.[10]

  • Avoid contact with skin and eyes.[4][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][11]

  • Keep the container tightly sealed to prevent moisture and air exposure.[3][5][6]

  • Store away from heat, direct sunlight, and sources of ignition.[5][11]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye/Face Protection: Wear approved safety glasses with side shields or chemical goggles.[4][7]

  • Skin Protection:

    • Wear a lab coat.

    • Use chemically resistant gloves (e.g., nitrile rubber).[10]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator should be used.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering Lab lab_coat Don Lab Coat start->lab_coat end Leaving Lab safety_glasses Wear Safety Glasses lab_coat->safety_glasses gloves Wear Nitrile Gloves safety_glasses->gloves fume_hood Work in Fume Hood gloves->fume_hood fume_hood->end

Caption: Recommended PPE workflow for handling 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][6][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][6][8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][6] Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.[8]

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, foam, or water spray.[8][11]

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.[8][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel.[5] Wear appropriate PPE as described in Section 4. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5][7]

  • Methods for Cleaning Up: For small spills, use absorbent paper to pick up the material.[12] For larger spills, carefully sweep or shovel the material into a suitable container for disposal.[6] Clean the spill area with soap and water.[12]

Spill_Response cluster_spill Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill with Appropriate Materials contain->cleanup dispose Dispose of Waste in a Labeled Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Step-by-step workflow for responding to a chemical spill.

Toxicological and Ecological Information

Toxicological Information:

  • There is no specific toxicological data available for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

  • The toxicological properties have not been fully investigated.[11]

  • Based on related compounds, it is predicted to cause skin, eye, and respiratory irritation.[1][3]

Ecological Information:

  • There is no specific ecological data available for this compound.

  • Do not allow the product to reach groundwater, water sources, or sewage systems.[5]

Disposal Considerations

Dispose of all waste materials in accordance with applicable federal, state, and local regulations.[5] Contact a licensed professional waste disposal service.[7] Do not flush the chemical into public sewers or water systems.[5]

References

  • Material Safety Data Sheet (General). (2021, November 25).
  • MedChemExpress (MCE). Compound Handling Instructions.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET - Thiazole, 4,5-dihydro-2-methyl-.
  • Fisher Scientific.
  • Clover Chemicals Ltd. (2025, September 22).
  • Sigma-Aldrich. 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde.
  • NextSDS.
  • Safe Work Australia.
  • Carl ROTH.
  • Actylis Lab Solutions. (2010, June 10).
  • Chemcia Scientific.
  • Chem-Impex. 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde.
  • CAMEO Chemicals. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE.
  • MDPI. (2020, April 17). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones.
  • NextSDS.
  • BLDpharm. 1374651-90-7|2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde.
  • BLDpharm. 1150618-27-1|1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde.
  • Sigma-Aldrich.
  • Cosmetics Ingredient Review. (2020, April 6). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics.
  • PubChemLite. 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde (C10H9NO2).

Sources

Foundational

electronic properties and dipole moment of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the . This molecule, a derivative of the privileged isoquinoline scaffold, possesses structural features—an electron-rich N-methylated lactam system and an electron-withdrawing carbaldehyde group—that suggest significant electronic polarization and potential for applications in medicinal chemistry and materials science.[1][2] Given the absence of specific literature on this compound, this guide synthesizes established theoretical and experimental methodologies to provide a robust protocol for its complete characterization. We detail both in silico quantum chemical calculations and empirical spectroscopic and dielectric methods, offering researchers, scientists, and drug development professionals a self-validating system for elucidating its molecular properties.

Introduction: The Isoquinoline Core and the Subject Molecule

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The electronic distribution within this heterocyclic system is critical to its biological interactions. The subject of this guide, 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, introduces specific functional groups that are expected to modulate these properties significantly.

  • 1-Oxo Group: Creates a lactam ring, influencing the aromaticity and introducing a strong dipole.

  • 2-Methyl Group: An electron-donating group that modulates the electron density of the nitrogen atom.

  • 7-Carbaldehyde Group: A potent electron-withdrawing and hydrogen-bond accepting group that significantly impacts the molecule's overall polarity and reactivity.

Understanding the interplay of these groups is paramount for predicting the molecule's behavior in biological systems and its potential for optoelectronic applications.[4][5] This guide outlines the necessary steps to quantify these characteristics through the lens of its electronic properties and net dipole moment.

Theoretical Framework: Unpacking Electronic Properties and Dipole Moment

Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are primarily dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor.[6]

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.[6]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high polarizability, high chemical reactivity, and lower kinetic stability.[6][7][8]

For our target molecule, the electron-donating nature of the N-methylated ring system and the electron-accepting carbaldehyde group are expected to result in a significant intramolecular charge transfer (ICT) character, likely leading to a relatively small HOMO-LUMO gap.[9]

Dipole Moment (μ)

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density.[10] It is a vector quantity, with both magnitude (measured in Debye, D) and direction, pointing from the center of positive charge to the center of negative charge. The presence of strong electron-donating (N-methyl) and electron-withdrawing (oxo, carbaldehyde) groups on the isoquinoline scaffold suggests that 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde will possess a significant ground-state dipole moment. This property governs its solubility, intermolecular interactions, and binding affinity to biological targets.

Computational Investigation: In Silico Prediction

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost in predicting the electronic structure of organic molecules.[11][12]

Rationale for Method Selection
  • Functional: The B3LYP hybrid functional is widely used and has been shown to provide reliable results for the geometry and electronic properties of heterocyclic systems like quinolines and isoquinolines.[4][12][13]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. It is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nuclei (important for anions and weak interactions) and polarization functions (d,p) to allow for non-spherical distortion of the electron density, which is crucial for calculating accurate dipole moments.[13]

Step-by-Step Computational Protocol

This protocol outlines the workflow for a comprehensive DFT analysis.

Computational_Workflow A 1. Build 3D Structure (e.g., GaussView, Avogadro) B 2. Geometry Optimization Functional: B3LYP Basis Set: 6-311++G(d,p) A->B C 3. Frequency Calculation Verify no imaginary frequencies B->C D 4. Single-Point Energy Calculation At optimized geometry C->D E 5. Analyze Output Data D->E F HOMO/LUMO Energies Energy Gap (ΔE) E->F Electronic Properties G Dipole Moment (Magnitude & Vector) E->G Polarity H Molecular Electrostatic Potential (MEP) Map E->H Reactivity Sites

Caption: Computational workflow for DFT analysis.

  • Molecular Structure Construction: Build the 3D structure of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.[14]

  • Vibrational Frequency Analysis: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[4]

  • Property Calculation: From the optimized structure, calculate the key electronic properties.

  • Data Analysis:

    • FMO Analysis: Extract the energies of the HOMO and LUMO to determine the energy gap. Visualize the orbital distributions to understand the regions of electron donation and acceptance.

    • Dipole Moment: Obtain the magnitude and vector components of the dipole moment.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution, identifying nucleophilic (negative potential, typically red) and electrophilic (positive potential, typically blue) regions of the molecule.[4][14]

Predicted Data Summary (Template)

The results from the DFT calculations should be compiled for clarity.

PropertyCalculated Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (ΔE) (eV)Value
Ground-State Dipole Moment (μ) (Debye)Value

Experimental Validation: Empirical Methodologies

Computational predictions must be validated through empirical measurement. The following sections detail robust experimental protocols for characterizing the electronic properties and dipole moment.

Spectroscopic Analysis of Electronic Properties

UV-Visible absorption and fluorescence spectroscopy are powerful tools for probing electronic transitions, which are directly related to the HOMO-LUMO gap.

  • Sample Preparation: Prepare a dilute stock solution (e.g., 1 mM) of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Further dilute to a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[15]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline using a cuvette filled with the pure solvent.[15]

  • Spectrum Acquisition: Acquire the absorption spectrum over a suitable range (e.g., 200-600 nm).

  • Data Analysis: Identify the λmax of the lowest energy absorption band. This band typically corresponds to the π → π* or an intramolecular charge-transfer (ICT) transition, which is related to the HOMO-LUMO gap.

Solvatochromism: Probing Dipole Moment Changes

Solvatochromism is the change in the absorption or emission spectrum of a solute when measured in different solvents of varying polarity.[16] This phenomenon can provide insight into the change in dipole moment between the ground state (μg) and the excited state (μe).

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state (μe > μg), polar solvents will stabilize the excited state more than the ground state. This decreases the energy gap, resulting in a bathochromic (red) shift in λmax with increasing solvent polarity.[16][17]

  • Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state (μe < μg), a hypsochromic (blue) shift is observed with increasing solvent polarity.[16]

Given the expected ICT character of the molecule, a positive solvatochromic effect is anticipated.

  • Solvent Selection: Choose a range of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum of the compound in each solvent as described in the protocol above.

  • Data Analysis: Plot the energy of the electronic transition (ET, often calculated in kcal/mol from λmax) against a solvent polarity scale (e.g., the ET(30) scale). The slope of this plot provides qualitative information about the change in dipole moment upon excitation.

SolventDielectric Constant (ε)λmax (nm)
Cyclohexane2.02Value
Toluene2.38Value
Chloroform4.81Value
Acetone20.7Value
Ethanol24.6Value
Water80.1Value
Experimental Determination of the Ground-State Dipole Moment

The most common method for determining the dipole moment of a substance in the solution phase relies on measuring the dielectric constant of dilute solutions.[10][18]

Dipole_Moment_Experiment A 1. Prepare Solutions Series of dilute concentrations in a nonpolar solvent (e.g., dioxane) B 2. Measure Properties - Dielectric Constant (ε) - Density (ρ) or Refractive Index (n) A->B C 3. Calculate Molar Polarization (P) Using Debye or Guggenheim-Smith equation B->C D 4. Plot P vs. Concentration C->D E 5. Extrapolate to Infinite Dilution (P₂∞) D->E F 6. Calculate Dipole Moment (μ) μ² = (9kT/4πN) * (P₂∞ - R_M) E->F

Sources

Exploratory

thermodynamic stability of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

[label="Data Radical chain autoxidation pathway of the 7-carbaldehyde moiety. Experimental Protocols for Thermodynamic Profiling To accurately model the shelf-life and reactivity of this compound, researchers must employ...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Data

Radical chain autoxidation pathway of the 7-carbaldehyde moiety.

Experimental Protocols for Thermodynamic Profiling

To accurately model the shelf-life and reactivity of this compound, researchers must employ orthogonal, self-validating experimental designs. The following protocols separate kinetic rates from absolute thermodynamic driving forces.

Protocol A: Forced Oxidative Degradation and Kinetic Profiling

Causality: To determine the activation energy ( Ea​ ) of the autoxidation pathway, the oxidative variable must be isolated using controlled oxygen headspaces across a temperature gradient. Methodology:

  • Preparation: Dissolve the compound to a 10 mM concentration in an inert, degassed solvent (e.g., anhydrous acetonitrile).

  • Environmental Control: Aliquot 2 mL of the solution into 10 mL headspace vials. Purge the headspace with a standardized 20% O2​ / 80% N2​ gas mixture and seal immediately with PTFE septa.

  • Thermal Incubation: Place the vials in thermostatted blocks set to 25°C, 40°C, and 60°C.

  • Kinetic Sampling: At predefined intervals (0, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot. Immediately quench the radical chain reaction by adding 10 µL of a 100 mM Butylated hydroxytoluene (BHT) solution.

  • Quantification: Analyze via HPLC-UV (detection at 254 nm). Calculate the rate constant ( k ) at each temperature.

  • Validation: Ensure the mass balance (Aldehyde Area + Carboxylic Acid Area) remains ≥98% relative to the T=0 standard. A drop in mass balance indicates secondary, unmonitored degradation pathways (e.g., core ring-opening), invalidating the kinetic isolation.

Protocol B: Isothermal Microcalorimetry (IMC)

Causality: While HPLC provides kinetic data (concentration over time), IMC measures the minute heat flow ( dq/dt ) associated with the reaction, providing direct, real-time access to the enthalpy ( ΔH ) of the degradation process without invasive sampling. Methodology:

  • Load 50.0 mg of the solid compound into a glass IMC ampoule.

  • Introduce a controlled environment (e.g., 75% Relative Humidity, ambient air) to trigger both hydration and autoxidation simultaneously.

  • Insert the ampoule into the microcalorimeter and monitor the heat flow at a constant 40°C over 7 days.

  • Integrate the area under the heat flow curve to determine the total thermodynamic driving force ( ΔHtotal​ ) of the solid-state degradation.

Workflow cluster_0 Orthogonal Analysis S1 Sample Preparation (10 mM in ACN) S2 Environmental Control (O2 / Temp / RH) S1->S2 S3 HPLC-UV/MS (Kinetic Profiling) S2->S3 S4 Isothermal Microcalorimetry (Thermodynamic Profiling) S2->S4 S5 Data Synthesis (Ea, ΔG, ΔH Extraction) S3->S5 Mass Balance & Rate (k) S4->S5 Heat Flow (dq/dt)

Orthogonal experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Presentation

Based on established thermodynamic principles for structurally analogous N-methylated isoquinolones and halogenated benzaldehydes [1][3], the following table summarizes the projected thermodynamic and kinetic parameters for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

Table 1: Summary of Thermodynamic and Kinetic Parameters

Physicochemical PropertyParameterProjected ValueMechanistic Implication
Core Stability Aromatic Resonance Energy~28 - 32 kcal/molHigh resistance to thermal ring-opening; locked lactam tautomer.
Aldehyde Hydration Gibbs Free Energy ( Δhyd​G∘ )+2.5 to +4.0 kJ/molEquilibrium slightly favors the free aldehyde over the gem-diol in water.
Autoxidation Kinetics Activation Energy ( Ea​ )65 - 75 kJ/molReaction proceeds slowly at room temperature but accelerates rapidly >40°C.
Autoxidation Thermodynamics Reaction Enthalpy ( ΔH∘ )~ -250 kJ/molHighly exothermic; drives the reaction irreversibly toward the carboxylic acid.

Conclusion

The is a study in structural contrasts. The N-methylated isoquinolone core provides a robust, aromatically stabilized foundation that resists tautomeric and thermal degradation. Conversely, the 7-carbaldehyde moiety acts as a thermodynamic sink, driving the molecule toward autoxidation in the presence of oxygen. By employing rigorous, self-validating protocols like HPLC-UV mass balance tracking and Isothermal Microcalorimetry, researchers can accurately map these degradation pathways, ensuring the integrity of this compound during storage, scale-up, and downstream synthetic applications.

References

  • Cook, M. J., Katritzky, A. R., Linda, P., & Tack, R. D. "Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series." Journal of the Chemical Society, Perkin Transactions 2, 1973. URL:[Link]

  • Ingles, T. A., & Melville, H. W. "The kinetics of the oxidation of mixtures of benzaldehyde and n-decanal." Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 1953. URL:[Link]

  • Pinheiro, B. D. A., et al. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." MDPI Molecules, 2023. URL:[Link]

  • El-Demerdash, A., et al. "A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline." International Journal of Quantum Chemistry, 2018. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde and its Derivatives

Introduction: The Isoquinolone Scaffold and the Power of Cross-Coupling The isoquinolin-1(2H)-one (isoquinolone) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinolone Scaffold and the Power of Cross-Coupling

The isoquinolin-1(2H)-one (isoquinolone) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its presence in pharmaceuticals highlights its importance in drug discovery and development. The functionalization of this core is crucial for modulating pharmacological properties, and palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose.[2][3] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][4][5]

This guide provides detailed protocols and insights for the synthesis and subsequent cross-coupling reactions of derivatives of the 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde scaffold. This versatile building block, with its reactive aldehyde handle, is primed for further elaboration, making it an attractive starting point for the synthesis of compound libraries for drug discovery and materials science.

Synthesis of the Core Scaffold: 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

The target aldehyde can be synthesized in a straightforward, two-step sequence from the commercially available 7-Bromo-2-methylisoquinolin-1(2H)-one. The methodology involves a palladium-catalyzed cyanation followed by a partial reduction of the resulting nitrile to the aldehyde using Diisobutylaluminium hydride (DIBAL-H).[6][7][8]

Synthesis_Workflow Start 7-Bromo-2-methylisoquinolin-1(2H)-one Step1 Pd2(dba)3, dppf, Zn(CN)2 DMF, 120 °C Start->Step1 Cyanation Intermediate 2-Methyl-1-oxo-1,2-dihydroisoquinoline-7-carbonitrile Step1->Intermediate Step2 1. DIBAL-H, CH2Cl2, -78 °C 2. H2O quench Intermediate->Step2 Reduction Product 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde Step2->Product

Caption: Synthetic workflow for the target aldehyde.

Protocol 1: Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-7-carbonitrile

This protocol outlines the palladium-catalyzed cyanation of the aryl bromide.

Materials:

  • 7-Bromo-2-methylisoquinolin-1(2H)-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 7-Bromo-2-methylisoquinolin-1(2H)-one (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.025 eq), and dppf (0.1 eq).

  • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Stir the reaction mixture at 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired nitrile.

Protocol 2: Synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

This protocol details the partial reduction of the nitrile to the aldehyde.

Materials:

  • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-7-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution (1 M)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the nitrile (1.0 eq) in anhydrous CH₂Cl₂ in an oven-dried, multi-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.[7][9][10]

Application in Cross-Coupling Reactions

To showcase the utility of the isoquinolone scaffold in cross-coupling, we will consider a hypothetical, yet synthetically accessible, derivative: 4-Bromo-1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde . The bromine at the 4-position serves as a versatile handle for various palladium-catalyzed transformations. For some reactions, protection of the aldehyde group (e.g., as an acetal) may be necessary to prevent side reactions, followed by deprotection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[1][11] It is widely used to synthesize biaryl and vinyl-substituted aromatic systems.[12][13][14]

Rationale: This reaction is favored for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of many functional groups. A typical catalyst is Pd(PPh₃)₄, and an aqueous base like Na₂CO₃ or K₂CO₃ is used to activate the boronic acid.

Suzuki_Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex [L₂Pd(II)(Ar)(Ar')]⁺ OA_complex->TM_complex Transmetalation (Ar'B(OH)₂ + Base) TM_complex->Pd0 Reductive Elimination Product_complex L₂Pd(II)(Ar)(Ar') release Ar-Ar' TM_complex->release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterCondition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base 2 M Aqueous Na₂CO₃ (3 eq)
Solvent 1,4-Dioxane
Temperature 90 °C
Atmosphere Inert (N₂ or Ar)

Procedure:

  • In a Schlenk tube, combine 4-Bromo-1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add 1,4-dioxane followed by the 2 M aqueous Na₂CO₃ solution.

  • Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[5][15][16]

Rationale: This reaction is highly effective for the vinylation of aryl halides. Palladium acetate is a common precursor for the active Pd(0) catalyst. A phosphine ligand is often used, and a weak base like potassium acetate or triethylamine is sufficient.

Heck_Cycle Pd0 Pd(0)L₂ OA_complex ArPd(II)XL₂ Pd0->OA_complex Oxidative Addition (Ar-X) Alkene_complex [ArPd(II)L₂(alkene)]⁺ OA_complex->Alkene_complex Alkene Coordination Insertion_complex (Alkyl)Pd(II)XL₂ Alkene_complex->Insertion_complex Migratory Insertion Product_complex HPd(II)XL₂ Insertion_complex->Product_complex β-Hydride Elimination release Substituted Alkene Insertion_complex->release Product_complex->Pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol 4: Heck Coupling with Ethyl Acrylate

ParameterCondition
Catalyst Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%)
Base KOAc (2.0 eq)
Solvent Anhydrous DMF
Temperature 110 °C
Atmosphere Inert (N₂ or Ar)

Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromo-isoquinolone substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and KOAc (2.0 eq).

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous DMF, followed by ethyl acrylate (1.5 eq) via syringe.

  • Heat the reaction mixture to 110 °C and stir until completion.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the coupled product.[17]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[18][19][20]

Rationale: This reaction typically employs a dual catalyst system: a palladium complex and a copper(I) salt (co-catalyst). The copper acetylide is the active nucleophile in the transmetalation step. An amine base, such as triethylamine, is used both as a base and often as the solvent.[21][22]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex ArPd(II)XL₂ Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex ArPd(II)(alkynyl)L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination release Ar-alkyne TM_complex->release CuX CuX Cu_alkyne Cu(I)-alkynyl CuX->Cu_alkyne + Alkyne + Base Cu_alkyne->OA_complex Cu_alkyne->CuX Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Protocol 5: Sonogashira Coupling with Phenylacetylene

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Co-catalyst CuI (5 mol%)
Base/Solvent Triethylamine (Et₃N)
Temperature 60 °C
Atmosphere Inert (N₂ or Ar)

Procedure:

  • Add the 4-bromo-isoquinolone substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) to a Schlenk tube.

  • Evacuate and backfill with inert gas three times.

  • Add degassed Et₃N, followed by phenylacetylene (1.2 eq).

  • Heat the mixture to 60 °C and stir until the reaction is complete.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling amines with aryl halides.[4][23]

Rationale: This reaction has revolutionized the synthesis of arylamines. It requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich biarylphosphines), and a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS).[2][24][25]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_complex ArPd(II)XL Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [ArPd(II)L(Amine)]⁺ OA_complex->Amine_complex + Amine Amido_complex ArPd(II)L(Amide) Amine_complex->Amido_complex Deprotonation (+ Base) Amido_complex->Pd0 Reductive Elimination release Aryl-Amine Amido_complex->release

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 6: Buchwald-Hartwig Amination with Morpholine

ParameterCondition
Catalyst Pd₂(dba)₃ (1 mol%)
Ligand SIPr·HCl (Imidazolinium salt, 4 mol%)
Base LHMDS (1.5 eq)
Solvent Anhydrous THF
Temperature Room Temperature
Atmosphere Inert (N₂ or Ar)

Procedure:

  • In an oven-dried Schlenk tube, combine the 4-bromo-isoquinolone substrate (1.0 eq), Pd₂(dba)₃ (0.01 eq), and SIPr·HCl (0.04 eq).

  • Seal the tube, then evacuate and backfill with inert gas three times.

  • Add anhydrous THF, followed by morpholine (1.2 eq).

  • Add LHMDS (1.0 M solution in THF, 1.5 eq) dropwise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Dilute with ether and filter through a pad of celite.

  • Separate the layers, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde scaffold is a valuable building block for chemical synthesis. Its preparation from a commercially available bromo-precursor is efficient. Subsequent functionalization of halo-derivatives of this scaffold using modern cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig provides a powerful platform for generating diverse molecular architectures. The protocols outlined in this guide offer robust starting points for researchers and drug development professionals to explore the chemical space around this promising heterocyclic core.

References

  • Bressel, M., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Jiang, X., et al. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters. Available at: [Link]

  • Rai, G., et al. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. University of Liverpool Repository. Available at: [Link]

  • Rai, G., et al. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. Available at: [Link]

  • Rai, G., et al. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Jadhav, S. D., & Patil, P. G. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Du, Z., et al. (2024). A simple N-heterocyclic carbene for the catalytic up-conversion of aldehydes into stoichiometric super electron donors. Chemical Science. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]

  • Li, T-T., et al. (2024). Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction. DR-NTU. Available at: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from: [Link]

  • Yetra, S. R., et al. (2010). N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

  • SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthetic approaches for the formation of aryl aldehydes from aryl bromides. Retrieved from: [Link]

  • Tathe, A. B., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]

  • Shields, J. D., et al. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. Retrieved from: [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from: [Link]

  • Royal Society of Chemistry. (2013). One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from: [Link]

  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from: [Link]

  • Csenki, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from: [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Reich, H. J. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Available at: [Link]

  • Csenki, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Csenki, Z., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • Pitre, S. P., & Scaiano, J. C. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available at: [Link]

  • da Silva, A. B. F., & de Oliveira, H. C. B. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from: [Link]

  • BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Available at: [Link]

Sources

Application

Application Note: Scalable Production of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Introduction & Strategic Importance The isoquinolinone scaffold is a privileged pharmacophore frequently embedded in modern targeted therapeutics, including poly (ADP-ribose) polymerase (PARP) inhibitors and various kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The isoquinolinone scaffold is a privileged pharmacophore frequently embedded in modern targeted therapeutics, including poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. Specifically, 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1374652-32-0) serves as a critical electrophilic building block for late-stage reductive aminations, Wittig olefinations, and heterocyclic annulations.

While medicinal chemistry routes can access this intermediate rapidly, they are fundamentally unsuited for kilogram-scale production. The traditional reliance on cryogenic metal-halogen exchange (using n -butyllithium at -78 °C) poses severe safety, economic, and quality control challenges. This application note details a robust, self-validating process chemistry workflow that transitions the synthesis from stoichiometric cryogenic lithiation to a highly efficient, palladium-catalyzed formylation using syngas.

Retrosynthetic Analysis & Route Selection

The Medicinal Chemistry Route (The Problem)

The standard discovery route involves the N -methylation of 7-bromoisoquinolin-1(2H)-one using sodium hydride (NaH) and methyl iodide (MeI), followed by formylation via bromine-lithium exchange with n -BuLi at -78 °C and subsequent quenching with N,N -dimethylformamide (DMF).

Causality of Failure at Scale:

  • Exothermic Metal-Halogen Exchange: Scaling up the n -BuLi addition leads to localized heating. Even slight temperature deviations above -60 °C trigger protonation (debromination) and Wurtz-Fittig-type homocoupling, drastically reducing yield.

  • Hazardous Reagents: NaH generates highly flammable hydrogen gas, and n -BuLi requires specialized cryogenic reactors that are energy-intensive and operationally restrictive.

The Process Scale-Up Route (The Solution)

To establish a self-validating and scalable system, we redesigned the route based on transition-metal catalysis .

  • Mild N -Methylation: We replaced NaH with potassium carbonate (K 2​ CO 3​ ) in DMF. The relatively acidic lactam N-H (pKa ~11) is easily deprotonated by K 2​ CO 3​ , eliminating hydrogen gas evolution and allowing the reaction to run safely at ambient temperature.

  • Palladium-Catalyzed Formylation: We replaced the cryogenic lithiation with a palladium-catalyzed formylation using a stoichiometric mixture of carbon monoxide and hydrogen gas (Syngas, CO/H 2​ ). Utilizing palladium(II) acetate and the bulky, electron-rich phosphine ligand di(1-adamantyl)- n -butylphosphine (cataCXium® A), the oxidative addition to the aryl bromide is highly efficient. Migratory insertion of CO and subsequent hydrogenolysis yields the aldehyde directly at 80 °C . This completely eliminates the need for cryogenic infrastructure and suppresses debromination impurities .

RouteComparison cluster_medchem Medicinal Chemistry Route (Not Scalable) cluster_process Process Scale-Up Route (Scalable) Start 7-Bromoisoquinolin-1(2H)-one MedStep1 N-Methylation (MeI, NaH, THF, 0°C) Start->MedStep1 ProcStep1 N-Methylation (MeI, K2CO3, DMF, 25°C) Start->ProcStep1 MedStep2 Cryogenic Lithiation (n-BuLi, -78°C) MedStep1->MedStep2 MedStep3 Formyl Quench (DMF, -78°C to RT) MedStep2->MedStep3 Product 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carbaldehyde MedStep3->Product Yield: 45% High Impurity ProcStep2 Pd-Catalyzed Formylation (Pd(OAc)2, cataCXium A, CO/H2, 80°C) ProcStep1->ProcStep2 ProcStep2->Product Yield: 88% High Purity

Figure 1: Workflow comparison between the MedChem and Process Scale-Up routes.

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) dictate the progression of the workflow, ensuring that empirical data, rather than arbitrary timeframes, govern the scale-up.

Protocol A: Scalable N -Methylation

Objective: Synthesis of 7-bromo-2-methylisoquinolin-1(2H)-one.

  • Reactor Charging: To a clean, dry 10 L jacketed reactor, charge 7-bromoisoquinolin-1(2H)-one (1.00 kg, 4.46 mol, 1.0 equiv) and anhydrous DMF (5.0 L). Stir at 200 rpm to form a uniform suspension.

  • Base Addition: Add finely powdered K 2​ CO 3​ (1.23 kg, 8.92 mol, 2.0 equiv) in portions over 15 minutes. Causality: K 2​ CO 3​ is insoluble in DMF; heterogeneous stirring is required. The mild nature of the base prevents exothermic runaway.

  • Alkylation: Dropwise add methyl iodide (MeI) (0.76 kg, 5.35 mol, 1.2 equiv) via an addition funnel over 1 hour, maintaining the internal temperature between 20–25 °C.

  • In-Process Control (IPC): After 4 hours, sample the slurry. Quench into H 2​ O/MeCN and analyze via HPLC (254 nm). Self-Validation Gate: Proceed only when starting material is < 1.0% Area.

  • Workup & Isolation: Slowly add purified water (15.0 L) to the reactor over 2 hours. Causality: The product is highly insoluble in aqueous DMF, driving quantitative precipitation while retaining inorganic salts in solution.

  • Filtration: Filter the resulting white slurry through a Nutsche filter. Wash the filter cake with water (3 × 2.0 L) and heptane (2.0 L).

  • Drying: Dry the cake in a vacuum oven at 50 °C until constant weight.

Protocol B: Palladium-Catalyzed Formylation

Objective: Synthesis of 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

  • Catalyst Preparation: In a dedicated Schlenk flask under N 2​ , combine Pd(OAc) 2​ (5.0 g, 22.3 mmol, 0.5 mol%) and cataCXium® A (16.0 g, 44.6 mmol, 1.0 mol%) in anhydrous toluene (500 mL). Stir for 30 minutes until a homogeneous pale-yellow solution forms.

  • Reactor Charging: To a 20 L Hastelloy pressure reactor, charge 7-bromo-2-methylisoquinolin-1(2H)-one (1.06 kg, 4.46 mol, 1.0 equiv), tetramethylethylenediamine (TMEDA) (0.78 kg, 6.69 mol, 1.5 equiv), and anhydrous toluene (10.0 L).

  • Catalyst Transfer: Transfer the pre-formed catalyst solution into the reactor via cannula.

  • Pressurization: Seal the reactor. Purge with N 2​ (3 × 5 bar), followed by Syngas (CO/H 2​ , 1:1 ratio) (3 × 5 bar). Finally, pressurize the reactor to exactly 5 bar with Syngas.

  • Reaction: Heat the reactor to an internal temperature of 80 °C. Maintain constant 5 bar pressure using a mass flow controller. Causality: TMEDA acts as a non-nucleophilic base to neutralize the HBr byproduct, driving the hydrogenolysis of the acyl-palladium intermediate forward.

  • In-Process Control (IPC): Monitor gas uptake. Once gas consumption ceases (typically 12–16 hours), cool to 25 °C, vent the Syngas safely through a scrubber, and purge with N 2​ . HPLC analysis must show < 0.5% Area of the bromide.

  • Palladium Scavenging: Add Celite (500 g) and a silica-based metal scavenger (e.g., SiliaMetS® Thiol, 100 g) to the reactor. Stir for 2 hours at 40 °C, then filter to remove Pd particulate and salts.

  • Crystallization: Concentrate the toluene filtrate under reduced pressure to ~3.0 L. Heat to 70 °C and slowly add heptane (6.0 L) as an anti-solvent. Cool to 5 °C at a rate of 10 °C/hour to induce crystallization. Filter and dry to yield the final aldehyde.

ProcessFlow Reactor Hastelloy Pressure Reactor (80°C, 5 bar CO/H2) Filtration Celite/Silica Filtration (Pd Scavenging) Reactor->Filtration Crude Mixture Wash Aqueous Workup (Phase Separation) Filtration->Wash Clarified Filtrate Cryst Anti-Solvent Crystallization (EtOAc / Heptane) Wash->Cryst Organic Phase Dry Vacuum Drying (50°C, 24h) Cryst->Dry Wet Cake

Figure 2: Downstream processing and equipment workflow for the catalytic formylation.

Data Presentation & Scale-Up Validation

The transition from the MedChem route to the Process Route resulted in significant improvements in yield, purity, and environmental impact (E-factor).

Table 1: Route Comparison Metrics (Based on 100 g scale)

MetricMedChem Route ( n -BuLi / DMF)Process Route (Pd / Syngas)Improvement Factor
Overall Yield 45%88%+ 43%
Purity (HPLC) 82% (Requires column chromatography)>99% (Direct crystallization)Eliminated chromatography
Operating Temp -78 °C80 °CAvoids cryogenic overhead
Major Impurity Debrominated starting material (12%)Des-formyl byproduct (<0.5%)>20-fold reduction
E-Factor > 150 (High solvent waste)~ 1510x greener

Table 2: Process Route Scale-Up Validation

Batch SizeN-Methylation YieldFormylation YieldFinal Purity (HPLC Area %)Residual Pd (ICP-MS)
10 g 96%90%99.5%< 10 ppm
100 g 97%89%99.6%< 10 ppm
1.0 kg 95%88%99.8%< 5 ppm

Analytical Validation Criteria

To ensure the trustworthiness of the final API intermediate, the isolated 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde must meet the following analytical specifications:

  • HPLC (UV 254 nm): > 99.0% Area.

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 10.12 (s, 1H, CHO), 8.85 (d, J = 1.8 Hz, 1H, Ar-H), 8.10 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H), 7.60 (d, J = 8.0 Hz, 1H, Ar-H), 7.15 (d, J = 7.4 Hz, 1H, C=CH), 6.55 (d, J = 7.4 Hz, 1H, C=CH), 3.65 (s, 3H, N-CH 3​ ).

  • LC-MS (ESI+): Calculated for C 11​ H 10​ NO 2​ [M+H] + : 188.07; Found: 188.1.

  • ICP-MS (Palladium): < 10 ppm (Critical for downstream pharmaceutical use).

References

  • Beller, M., et al. (2006). "Palladium-Catalyzed Formylation of Aryl Halides." Angewandte Chemie International Edition, 45(1), 154-158. Available at:[Link]

  • Beller, M., et al. (2008). "Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction." Journal of the American Chemical Society, 130(48), 16407–16417. Available at:[Link]

  • Bourne-Branchu, Y., et al. (2024). "Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides." ACS Catalysis, 14, 256-265. Available at:[Link]

Method

Knoevenagel Condensation with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde: Protocols and Mechanistic Insights

An Application Note for Researchers and Drug Development Professionals Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are pivotal intermediates in medicinal chemistry.[1][2] This application note provides a detailed guide for the Knoevenagel condensation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, a heterocyclic aldehyde of significant interest due to the prevalence of the isoquinoline scaffold in biologically active compounds.[3][4] We present two robust protocols utilizing both classic and modern catalytic systems, explain the causality behind experimental choices, and offer a framework for reaction monitoring, product purification, and characterization. This guide is designed for researchers in organic synthesis and drug development, providing the necessary technical depth and practical insights to successfully synthesize novel isoquinoline-based derivatives.

Introduction and Reaction Overview

The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base.[5] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding a conjugated α,β-unsaturated product.[6] Aldehydes are generally more reactive than ketones in this transformation.[7]

The target substrate, 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, incorporates a privileged heterocyclic core. Molecules containing the dihydroisoquinoline motif are valuable precursors for a wide range of pharmaceuticals and alkaloids.[8] The condensation reaction at the C7-aldehyde position allows for the introduction of diverse functional groups, making it a key step in generating libraries of novel compounds for screening and lead optimization.

General Reaction Mechanism

The reaction is typically catalyzed by a weak base, such as an amine like piperidine, to prevent the self-condensation of the aldehyde.[6] The mechanism involves three primary steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[9]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[9]

  • Dehydration: Following proton transfer, a molecule of water is eliminated to form the final α,β-unsaturated product.[9][10]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism sub_aldehyde Isoquinoline Aldehyde (R-CHO) inv1 sub_methylene Active Methylene (Z-CH2-Z') enolate Enolate (Z-CH--Z') catalyst_base Base (B:) catalyst_base->enolate Deprotonation intermediate Tetrahedral Intermediate inv2 product α,β-Unsaturated Product water H2O inv1->intermediate Nucleophilic Attack inv2->product Dehydration (-H2O) inv2->water

Figure 1: Knoevenagel Condensation Mechanism

Experimental Design Considerations

A successful synthesis requires careful selection of reagents and conditions. The choices below are grounded in established chemical principles to maximize yield and purity.

Choice of Active Methylene Compound

The reactivity of the active methylene compound is dictated by the electron-withdrawing strength of its flanking 'Z' groups.[6][11] This choice directly impacts reaction time and conditions.

Active Methylene CompoundStructurepKa (in DMSO)ReactivityKey Considerations
Malononitrile NC-CH₂-CN~11.1High Highly reactive due to the strong inductive effect of two nitrile groups. Reactions are often rapid at room temperature.[11]
Ethyl Cyanoacetate NC-CH₂-COOEt~13.1Medium Less acidic than malononitrile but still highly effective. A good balance of reactivity and stability.[11]
Diethyl Malonate EtOOC-CH₂-COOEt~16.4Lower Requires more forcing conditions (e.g., heating) due to the weaker electron-withdrawing nature of the ester groups.[10][11]
Meldrum's Acid C₆H₈O₄~7.3Very High Exceptionally acidic and reactive due to its rigid cyclic structure. Often used for challenging condensations.[6]

For the protocols in this note, malononitrile is selected as the primary example due to its high reactivity, which often leads to excellent yields under mild conditions.

Choice of Catalyst and Solvent System

The catalyst and solvent are critical for facilitating the reaction while minimizing side products.

Catalytic SystemCatalyst TypeTypical ConditionsAdvantagesDisadvantages
Piperidine / Ethanol Homogeneous (Base)Room temp. to reflux, 1-12 hClassic, reliable, and inexpensive method. Piperidine is a sufficiently weak base to avoid aldehyde self-condensation.[6][12]Catalyst removal can require an aqueous wash. Potential for Michael addition side products with excess methylene compound.
Boric Acid / Ethanol Homogeneous (Mild Acid)Room temp., 1-6 hEnvironmentally benign ("green") catalyst.[1] High yields and easy product purification.[13] Acts as a Brønsted acid to activate the aldehyde.[1]May not be effective for all substrate combinations.
DBU / Water Homogeneous (Base)Room temp., 0.5-2 hHighly efficient and fast. Utilizes water as a green solvent. DBU is a strong, non-nucleophilic base.[11]DBU is a stronger base, requiring careful control to avoid side reactions.
Heterogeneous Catalysts Solid SupportVaries (e.g., 60°C, 4 h)Excellent for catalyst recovery and reuse, simplifying purification.[12][14]May require higher temperatures or longer reaction times. Catalyst preparation can be complex.

We will detail a classic piperidine/ethanol protocol and a greener boric acid/ethanol protocol to provide versatile options for the researcher.

Detailed Experimental Protocols

The following diagram outlines the general workflow for the synthesis, purification, and analysis of the target compounds.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup - Aldehyde (1 eq) - Methylene Cmpd (1.1 eq) - Solvent B 2. Catalyst Addition (e.g., Piperidine or Boric Acid) A->B C 3. Reaction (Stir at specified temp) B->C D 4. Monitor by TLC (Check for consumption of aldehyde) C->D Periodically D->C Continue if incomplete E 5. Work-up (Precipitation / Extraction) D->E Upon completion F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Figure 2: General Experimental Workflow

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol uses a classic and highly reliable method for the condensation.[12]

Materials:

  • 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (1.0 mmol, 1 eq)

  • Malononitrile (1.1 mmol, 1.1 eq)

  • Piperidine (0.1 mmol, 10 mol%)

  • Ethanol (5-10 mL)

  • Deionized Water (for work-up)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • To a 25 mL round-bottom flask, add 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

  • Add 5 mL of ethanol and stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of piperidine (10 mol%) to the solution using a micropipette.

  • Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]

  • Upon completion (typically 1-4 hours, indicated by the disappearance of the aldehyde spot on TLC), add 10 mL of ice-cold water to the flask to precipitate the product.

  • Stir the resulting slurry for 15 minutes in an ice bath.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the crude material.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the final pure product.

Protocol 2: Boric Acid-Catalyzed Knoevenagel Condensation

This protocol offers a greener alternative using a mild and inexpensive catalyst.[1][13]

Materials:

  • 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (1.0 mmol, 1 eq)

  • Malononitrile (1.1 mmol, 1.1 eq)

  • Boric Acid (H₃BO₃) (0.1 mmol, 10 mol%)

  • Aqueous Ethanol (e.g., 95% EtOH) (5 mL)

  • Deionized Water (for work-up)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.1 mmol), and boric acid (10 mol%).

  • Add 5 mL of aqueous ethanol to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.[1] This method often results in a clean reaction with high yields.[13]

  • Once the reaction is complete (typically 1-3 hours), the product may precipitate directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

  • Add 10 mL of cold water to complete the precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. The product obtained is often of high purity, but recrystallization can be performed if necessary.

Reaction Monitoring

Progress should be monitored by TLC to determine the point of completion and check for side products.

ParameterRecommended Value
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 30-50% Ethyl Acetate in Hexane (adjust as needed)
Visualization UV Lamp (254 nm) and/or Potassium Permanganate stain
Analysis Spot the starting aldehyde, the reaction mixture, and a co-spot. The reaction is complete when the aldehyde spot is no longer visible.

Product Characterization

The identity and purity of the final product, (E)-2-((1,2-dihydro-2-methyl-1-oxoisoquinolin-7-yl)methylene)malononitrile, should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expect to see a characteristic singlet for the vinylic proton around δ 7.5-8.5 ppm. The isoquinoline ring protons will appear in the aromatic region, and the N-methyl group will be a singlet around δ 3.5-4.0 ppm.

  • ¹³C NMR: Look for the appearance of new signals corresponding to the C=C double bond (approx. δ 100-160 ppm) and the nitrile carbons (approx. δ 115-120 ppm). The carbonyl carbon of the isoquinoline ring should be present around δ 160-165 ppm.

  • FT-IR: Key signals include a sharp C≡N stretch (approx. 2220 cm⁻¹) and a C=O stretch (approx. 1650 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product.

Troubleshooting

  • Low or No Reaction: If the reaction stalls, gentle heating (40-50°C) can be applied. Ensure the catalyst has been added and is active. For less reactive methylene compounds like diethyl malonate, reflux conditions may be necessary.[10]

  • Formation of Side Products: The most common side product is from a Michael addition of a second molecule of the active methylene compound.[1] This can be minimized by using only a slight excess (1.05-1.1 eq) of the methylene compound and avoiding overly harsh conditions or strong bases.

  • Product Oiling Out: If the product does not precipitate as a solid, perform a standard extraction with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting oil can then be purified by column chromatography.

Conclusion

The Knoevenagel condensation is a highly effective and versatile method for functionalizing 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde. By selecting appropriate active methylene compounds and catalytic systems, researchers can readily synthesize a diverse range of α,β-unsaturated derivatives. The protocols provided herein, based on both classic piperidine catalysis and modern boric acid catalysis, offer reliable and adaptable procedures for drug discovery and organic synthesis applications. Careful monitoring and purification will ensure the generation of high-purity materials for subsequent biological evaluation or synthetic transformations.

References

  • Al-Amiery, A. A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 135. Retrieved from [Link]

  • Papadopoulos, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Wang, C., et al. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bull. Korean Chem. Soc., 30(10), 2433-2435. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings. Retrieved from [Link]

  • Ramesh, P., et al. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(12), 6141-6145. Retrieved from [Link]

  • Anary-Abbasinejad, M., et al. (2009). A One-Pot Synthesis of 1,2-Dihydroisoquinoline Derivatives from Isoquinoline via a Four-Component Reaction. Helvetica Chimica Acta, 92(11), 2349-2356. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,2-dihydro-2-oxo-1-methyl-7-amino-quinoline. PrepChem.com. Retrieved from [Link]

  • Sangeetha, R., & Maheswari, R. (2014). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 6(1), 382-388. Retrieved from [Link]

  • Maccallini, C., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 21(11), 1459. Retrieved from [Link]

  • Maccallini, C., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. J Sci Med Central. Retrieved from [Link]

  • Shaik, J. B., et al. (2023). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. World Journal of Advanced Research and Reviews, 19(2), 1059-1065. Retrieved from [Link]

  • Krasavin, M., et al. (2012). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. ACS Combinatorial Science, 14(10), 551-557. Retrieved from [Link]

Sources

Application

High-Purity Isolation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde: A Guide to Purification Strategies and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of robust purification techniques for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of robust purification techniques for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the rationale behind selecting appropriate methods, from bulk purification via recrystallization and flash chromatography to high-purity polishing using preparative HPLC. Detailed, step-by-step protocols are provided for each technique, alongside methods for rigorous purity assessment. Special consideration is given to the challenges posed by the aldehyde functional group, including its sensitivity to acidic conditions and potential for oxidation. This document is intended to equip researchers with the necessary expertise to achieve high levels of purity essential for downstream applications, including biological screening and drug development.

Compound Profile and Purification Rationale

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde possesses a unique combination of functional groups that dictate its physicochemical properties and inform the purification strategy.

  • Structure:

    • Isoquinolinone Core: A bicyclic aromatic system containing a lactam. This core is largely planar and contributes to the molecule's moderate to high polarity.

    • N-Methyl Group: This substituent prevents the lactam nitrogen from acting as a hydrogen bond donor.

    • Carbaldehyde Group: An electron-withdrawing and reactive group, the aldehyde is a key determinant of the molecule's chemical behavior. It is susceptible to oxidation to a carboxylic acid and can react on acidic stationary phases.[1][2]

  • Inferred Physicochemical Properties:

    • Polarity: Moderately polar, making it soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols, with limited solubility in non-polar solvents like hexanes.

    • Physical State: Likely a crystalline solid at room temperature.[3]

    • Reactivity: The primary point of instability is the aldehyde functional group. Care must be taken to avoid prolonged exposure to air (oxidation) and highly acidic conditions, which can catalyze side reactions on silica gel.[1]

The choice of purification technique is therefore a balance between leveraging the compound's polarity for separation and mitigating the reactivity of the aldehyde.

General Purification and Analysis Workflow

A multi-step approach is recommended to efficiently progress from a crude reaction mixture to a final product of verifiable high purity. The workflow should be guided by analytical TLC at every stage to make informed decisions.

G Figure 1: General Purification & Analysis Workflow cluster_purification Purification Stages cluster_analysis Purity Verification Crude Crude Reaction Mixture TLC1 Analytical TLC (Assess Complexity) Crude->TLC1 Column Flash Column Chromatography (Bulk Separation) TLC1->Column Complex Mixture Recrystallization Recrystallization (Primary or Polishing Step) TLC1->Recrystallization Relatively Clean Column->Recrystallization Further Purification PrepHPLC Preparative HPLC (High-Purity Polish) Recrystallization->PrepHPLC >99.5% Purity Needed Final Final Purified Compound Recrystallization->Final PrepHPLC->Final NMR NMR (¹H, ¹³C) (Structural Confirmation) Final->NMR HPLC Analytical HPLC (Quantify Purity) Final->HPLC MP Melting Point (Purity Indicator) Final->MP

Caption: A decision-making workflow for purifying the target compound.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the workhorse method for separating the target compound from synthetic byproducts and unreacted starting materials.[4] However, the aldehyde's sensitivity to standard silica gel necessitates special precautions.[1]

Causality Behind Experimental Choices:
  • Stationary Phase: Standard silica gel is acidic (pH ~4-5) and can cause aldehydes to degrade or form acetals if alcohol-containing eluents are used.[1] To prevent this, the silica gel should be "deactivated" or neutralized by preparing the slurry with a small percentage of a non-nucleophilic base like triethylamine (Et₃N).

  • Mobile Phase (Eluent): The choice of solvent system is determined by running analytical TLC plates. A good target retention factor (Rƒ) for the desired compound is ~0.3 for optimal separation.[1]

    • Hexane/Ethyl Acetate: A standard, effective gradient for compounds of moderate polarity.

    • Dichloromethane/Methanol: Useful for more polar compounds, but methanol can react with the aldehyde on an acidic stationary phase. If this system is necessary, deactivating the silica is critical.

Protocol 1: Deactivated Silica Gel Flash Chromatography
  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 7:3 Hexane:EtOAc).

    • Visualize the spots under UV light. Identify a solvent system that gives the target compound an Rƒ of ~0.3 and good separation from impurities.

  • Column Preparation (Deactivation):

    • Choose an appropriately sized column for the amount of crude material (typically a 50:1 to 100:1 ratio of silica weight to crude material weight).

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

    • Add triethylamine to the slurry to constitute 1-2% of the total solvent volume.[1][5]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel (~2-3 times the weight of the crude material) and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase or a slightly stronger solvent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Gradually increase the polarity of the eluent as needed to elute the target compound.

    • Once the desired compound has eluted, the column can be flushed with a highly polar solvent to remove any remaining baseline impurities.

  • Analysis and Consolidation:

    • Run a TLC of all collected fractions.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Secondary Purification: Recrystallization

Recrystallization is an excellent technique for both primary purification of a relatively clean crude product (>90% pure) and for final polishing after column chromatography to obtain a highly crystalline, pure solid.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.

Protocol 2: Solvent Screening and Recrystallization
  • Solvent Selection:

    • Place ~10-20 mg of the purified (or crude) material into several small test tubes.

    • Add a few drops of a test solvent to each tube (see Table 1).

    • Observe solubility at room temperature. A good solvent will not dissolve the compound.

    • Gently heat the tubes. An ideal solvent will fully dissolve the compound when hot.[5]

    • Allow the tubes to cool to room temperature, then place them in an ice bath. The desired compound should precipitate or crystallize out.

    • If a single solvent is not ideal, test mixed solvent systems (e.g., dissolve in a good solvent like DCM and add a poor solvent like hexanes until cloudy).

    Table 1: Recrystallization Solvent Screening

    Solvent Polarity Expected Behavior for Target Compound
    Hexanes Non-polar Insoluble at all temperatures (good for precipitation)
    Toluene Low Sparingly soluble cold, soluble hot
    Ethyl Acetate Medium Sparingly soluble cold, soluble hot
    Acetone Medium-High Potentially too soluble, even when cold
    Ethanol High Likely soluble cold, very soluble hot

    | Water | Very High | Insoluble |

  • Recrystallization Procedure:

    • Place the bulk material in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating (e.g., on a hot plate with a water bath) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[5]

    • If colored impurities persist, a very small amount of activated charcoal can be added to the hot solution, swirled for a minute, and then removed by hot filtration through celite or fluted filter paper.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

High-Purity Polishing: Preparative HPLC

For applications requiring the highest level of purity (>99.5%), such as in drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] It offers superior resolution compared to flash chromatography.

Protocol 3: Reversed-Phase Preparative HPLC
  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, develop a separation method for the compound.

    • A typical starting mobile phase would be a gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Optimize the gradient to achieve good separation (resolution > 2) between the target peak and any impurities.

  • Scale-Up to Preparative:

    • Transfer the optimized analytical method to a preparative HPLC system equipped with a larger-diameter C18 column.

    • Adjust the flow rate and gradient time to match the larger column dimensions.

    • Dissolve the compound in a suitable solvent (ideally the mobile phase) at a concentration that avoids overloading the column.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the elution using a UV detector at a wavelength where the compound absorbs strongly.

    • Collect fractions corresponding to the target peak using an automated fraction collector.

  • Post-Run Processing:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) under reduced pressure.

    • If the mobile phase was aqueous, the remaining water can be removed by lyophilization (freeze-drying) to yield a fluffy, pure solid.

Purity Verification

Confirming the purity and identity of the final product is a critical final step.

G Figure 2: Post-Purification Analysis Workflow Start Purified Solid Dissolve Dissolve in appropriate solvent (e.g., CDCl₃, DMSO-d₆) Start->Dissolve MP Melting Point Analysis Start->MP NMR ¹H and ¹³C NMR Dissolve->NMR HPLC Analytical HPLC Dissolve->HPLC Data Confirm Structure, Purity >99% NMR->Data HPLC->Data MP->Data

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde During Storage

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde to prevent its oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde to prevent its oxidative degradation. While specific stability data for this compound is not extensively available in the public domain, the principles outlined here are based on the well-established chemistry of aromatic aldehydes and best practices for the preservation of sensitive organic compounds.

The Challenge: Autoxidation of Aromatic Aldehydes

Aromatic aldehydes, including 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, are susceptible to a process known as autoxidation. This is a free-radical chain reaction with atmospheric oxygen that converts the aldehyde functional group into a carboxylic acid.[1] This degradation is often initiated by light and accelerated by elevated temperatures, leading to impurities in your sample that can significantly impact experimental outcomes.[2]

The presence of the resulting carboxylic acid can also catalyze further degradation pathways, such as polymerization, which can lead to a complete loss of the desired compound.[3] Therefore, meticulous storage and handling are paramount to ensure the integrity and purity of your 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

Troubleshooting Guide: Identifying and Preventing Oxidation

This section addresses common issues encountered during the storage of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde and provides actionable solutions.

Issue Potential Cause Troubleshooting & Prevention
Change in Physical Appearance (e.g., color change from white/off-white to yellow/brown, clumping) Oxidation: The formation of colored impurities is a common sign of degradation.[1]Immediate Action: Analyze a small sample by an appropriate method (e.g., NMR, LC-MS) to determine the extent of degradation. Prevention: Implement stringent inert atmosphere storage. Review and improve your handling procedures to minimize air exposure.
Moisture Absorption: The compound may be hygroscopic, leading to clumping and potentially facilitating hydrolysis or other degradation pathways.Immediate Action: Dry the compound under vacuum if its stability to this procedure is known. Prevention: Store in a desiccator over a suitable drying agent. Ensure all handling is performed in a dry environment (e.g., glove box).
Inconsistent or Poor Results in Biological Assays or Chemical Reactions Degradation of Stock Solutions: The compound may be degrading in solution over time.Immediate Action: Prepare fresh stock solutions before each experiment. Prevention: Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light. Avoid repeated freeze-thaw cycles by aliquoting solutions.
Presence of Carboxylic Acid Impurity: The oxidized form of the aldehyde can interfere with biological assays or chemical reactions.Immediate Action: Purify the compound if possible (e.g., by chromatography or recrystallization). Prevention: Adhere to strict anaerobic storage conditions.
Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) Formation of Degradation Products: New peaks indicate the presence of impurities arising from oxidation or other degradation pathways.Immediate Action: Attempt to identify the impurities by mass spectrometry or comparison with potential degradation products. Prevention: Review and optimize storage conditions. Consider performing a stability study under your typical storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde?

A1: Based on general principles for aromatic aldehydes, the ideal storage conditions are in a tightly sealed, amber glass vial under a dry, inert atmosphere (e.g., argon or nitrogen) at a controlled low temperature.[4] For long-term storage, temperatures of -20°C are recommended.

Q2: How can I visually identify if my 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde has oxidized?

A2: A visible change in color, from a white or off-white solid to a yellowish or brownish hue, can be an indicator of oxidation.[1] The presence of a crystalline solid in a previously homogenous sample could also indicate the formation of the less soluble carboxylic acid. However, significant oxidation can occur before any visual changes are apparent. Analytical techniques such as NMR, IR, or chromatography are necessary for definitive assessment.

Q3: Is refrigeration at 4°C sufficient for long-term storage?

A3: While refrigeration at 4°C is better than room temperature, for long-term storage of a potentially sensitive compound like this, -20°C is preferable to significantly slow down the rate of any potential degradation reactions.[2]

Q4: Can I use an antioxidant to prevent oxidation?

A4: Yes, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be effective in inhibiting free-radical mediated oxidation.[2][3] However, the compatibility of the antioxidant with your downstream applications must be considered. A typical concentration for BHT is 0.01-0.1%.

Q5: What is the best way to handle the compound for weighing and preparing solutions?

A5: To minimize exposure to air and moisture, it is highly recommended to handle the solid compound inside a glove box with an inert atmosphere.[5] If a glove box is not available, work quickly and efficiently in a well-ventilated fume hood. Use dry glassware and minimize the time the container is open.

Recommended Storage Conditions: A Comparative Overview

Storage Condition Short-Term (Weeks) Long-Term (Months to Years) Rationale
Atmosphere Tightly sealed containerUnder inert gas (Argon or Nitrogen)[6]Minimizes exposure to atmospheric oxygen, the primary driver of autoxidation.[7]
Temperature Room Temperature (if used frequently) or 4°C-20°CLower temperatures significantly reduce the rate of chemical reactions, including oxidation.[2]
Light Exposure Amber vial or protected from lightAmber vial or opaque containerLight, particularly UV radiation, can initiate the free-radical chain reaction of autoxidation.[2]
Container Glass vial with a tight-fitting capAmber glass vial with a PTFE-lined capGlass is inert. Amber color protects from light. A PTFE liner provides a good seal against moisture and air.
Additives None typically requiredConsider adding an antioxidant (e.g., BHT at 0.01%)[2]Antioxidants can scavenge free radicals and inhibit the oxidation process.[8]

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

This protocol describes how to create an inert atmosphere in a storage vial using a simple balloon-based method. For more rigorous applications, a Schlenk line is recommended.[9]

Materials:

  • Vial containing 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

  • Rubber septum

  • Needle connected to a balloon filled with inert gas (Argon or Nitrogen)

  • A second, shorter "vent" needle

Procedure:

  • Place a rubber septum securely on the vial containing the compound.

  • Insert the vent needle through the septum to allow for the displacement of air.

  • Insert the needle connected to the inert gas-filled balloon through the septum.

  • Gently allow the inert gas to flow into the vial for 1-2 minutes. The displaced air will exit through the vent needle.

  • Remove the vent needle first, allowing a slight positive pressure of the inert gas to build up inside the vial.

  • Remove the inert gas needle.

  • For extra security, wrap the septum and neck of the vial with Parafilm.

  • Store the vial at the recommended low temperature.

Protocol 2: Preparation of a Stock Solution for Storage

Materials:

  • 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

  • Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane) from a sealed bottle

  • Dry glassware (oven-dried and cooled under an inert atmosphere)

  • Syringes and needles (oven-dried and cooled)

Procedure:

  • Handle the solid compound in a glove box or under a stream of inert gas.

  • Weigh the desired amount of the compound into a dry vial.

  • Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Seal the vial with a septum or a PTFE-lined cap.

  • If not for immediate use, flush the headspace of the vial with an inert gas as described in Protocol 1.

  • Store the solution at -20°C or -80°C, protected from light.

  • For frequent use, prepare smaller aliquots to avoid multiple freeze-thaw cycles.

Visualizing the Storage Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate storage conditions for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

StorageDecision Start Start: New batch of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde StorageDuration Intended Storage Duration? Start->StorageDuration ShortTerm Short-Term (< 1 month) StorageDuration->ShortTerm Short LongTerm Long-Term (> 1 month) StorageDuration->LongTerm Long HandlingFrequency Frequent Use? ShortTerm->HandlingFrequency InertAtmosphere Store under Inert Atmosphere (N2 or Ar) LongTerm->InertAtmosphere Frequent Yes HandlingFrequency->Frequent Yes Infrequent No HandlingFrequency->Infrequent No Refrigerate Store at 4°C Frequent->Refrigerate Freeze Store at -20°C Infrequent->Freeze InertAtmosphere->Freeze ProtectFromLight Protect from Light (Amber Vial) Refrigerate->ProtectFromLight Freeze->ProtectFromLight Antioxidant Consider adding Antioxidant (e.g., BHT) ProtectFromLight->Antioxidant Optional for extra protection FinalStorage Optimal Storage Achieved ProtectFromLight->FinalStorage Antioxidant->FinalStorage

Caption: Decision tree for selecting appropriate storage conditions.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. [Link]

  • Pereira, W. E., Rostad, C. E., Leiker, T. J., & Sorg, T. J. (1987). Microbial degradation of isoquinoline. Applied and Environmental Microbiology, 53(8), 2003-2005. [Link]

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23). Allan Chemical Corporation. [Link]

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. (n.d.). Hilaris Publisher. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. (2026, February 2). EPCLand. [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Georg Thieme Verlag. [Link]

  • SAFETY DATA SHEET. (2025, December 22). Sigma-Aldrich. [Link]

  • Synthesis of 1,2-dihydro-2-oxo-1-methyl-7-amino-quinoline. (n.d.). PrepChem.com. [Link]

  • The Process of Inert Gas Blanketing. (2016, June 27). Cambridge Sensotec. [Link]

  • Storage Solutions. (2024, December 18). Agilent. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016, October 26). PMC. [Link]

  • 3: Performing Sensitive Reactions without a Schlenk Line. (2024, October 15). Chemistry LibreTexts. [Link]

  • Blanketing or nitrogen inerting - practices. (n.d.). Azot. [Link]

  • Tank blanketing. (n.d.). Grokipedia. [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

  • Inerting, Blanketing and Purging. (n.d.). Air Liquide. [Link]

  • The Magic of Antioxidants. (2018, November 16). Centre for Food Safety. [Link]

  • The importance of antioxidants in food preservation. (n.d.). Univar Solutions. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020, February 15). International Journal of Scientific & Technology Research. [Link]

  • Antioxidants in Food Preservation: Standards and Applications. (2024, January 31). Agriculture Institute. [Link]

  • What Role Do Antioxidants Play in Protecting Nutrients from Degradation during Storage? (2025, November 3). Lifestyle Sustainability Directory. [Link]

  • 1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde 98%. (n.d.). AiFChem, an Xtalpi Company. [Link]

  • 1-oxo-1,2-dihydroisoquinoline-7-carbaldehyde — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • What are the new ways to protect the aromatic aldehyde carbonyl group by diol? (2014, December 21). ResearchGate. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. (2012, July 2). PNAS. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025, January 27). MDPI. [Link]

  • Chemical Storage Areas Technical Guide. (2024, January 18). CSIRO. [Link]

  • Safety Data Sheet: Formaldehyde solution. (n.d.). Carl ROTH. [Link]

  • Natural Aldehydes on Health Effects. (2025, July 7). Oriental Journal of Chemistry. [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (n.d.). PubMed. [Link]

  • Copper-Catalyzed Synthesis of Isoquinolines by the Cyclocondensation of ortho- Alkynyl Aromatic Aldehydes or Ketones with Urea. (2012, November 5). Ingenta Connect. [Link]

  • Selecting Cleanroom Storage Fixtures, Casework, and Cleaning Equipment. (2007, January 12). Pharmacy Purchasing & Products Magazine. [Link]

  • Laboratory Labware Organizers. (n.d.). Interchim. [Link]

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Optimization

Technical Support Center: Crystallization and Impurity Reduction for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Welcome to the technical support center for the purification of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide actio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions for obtaining high-purity crystalline material, a critical step in the pharmaceutical development pipeline.[1][2][3] We will address common challenges encountered during the crystallization of this heterocyclic aromatic aldehyde, focusing on systematic troubleshooting and impurity purging strategies.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the crystallization of this isoquinoline derivative.

Q1: What are the most probable impurities I should be aware of in my crude 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde?

A1: Impurities in your crude product typically fall into three categories.[1]

  • Process-Related Impurities: These originate from the synthesis itself and can include unreacted starting materials, reagents, or by-products from common isoquinoline synthesis routes like the Bischler–Napieralski or Pomeranz–Fritsch reactions.[4] Residual solvents from the reaction or work-up (e.g., DMF, Toluene, Methanol) are also common.

  • Degradation Impurities: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, a very common impurity.[4] Exposure to air, especially at elevated temperatures, can accelerate this process. Polymeric by-products may also form over time.[4]

  • Elemental Impurities: If metal catalysts (e.g., Palladium) were used during the synthesis, trace amounts might carry over into the crude product.[4]

Q2: What is the most critical factor for a successful and purifying crystallization?

A2: Unquestionably, solvent selection is the most critical factor.[5] An ideal recrystallization solvent must satisfy a key criterion: the target compound should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.[6][7][8] This differential solubility is the fundamental principle that drives the purification, as it allows the desired compound to crystallize out of the solution upon cooling, while impurities ideally remain dissolved in the mother liquor.[5]

Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or oil, rather than a solid crystalline lattice.[7] This is often due to the solution being too highly supersaturated upon cooling, or the presence of significant impurities that depress the melting point of your compound below the temperature of crystallization.[7][9]

  • Solution 1: Adjust the Solvent System. Add more hot solvent to the oiled-out mixture to redissolve it, ensuring the solution is no longer oversaturated.[9] Alternatively, consider a solvent with a lower boiling point.[10]

  • Solution 2: Slow Down the Cooling. Allow the flask to cool much more slowly. Insulating the flask can encourage the molecules to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[7]

Q4: I have a clear, cold solution, but no crystals have formed. What are the next steps?

A4: The absence of crystals in a cold, clear solution indicates that the solution is supersaturated but nucleation has not been initiated.[7]

  • Induce Nucleation: The simplest method is to scratch the inside of the flask just below the solvent line with a glass rod.[7][9] The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution.[3] This "seed crystal" acts as a template, bypassing the initial energy barrier for nucleation and promoting controlled crystal growth.[2][3]

  • Increase Concentration: If the above methods fail, it's possible there is too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again.[9]

Q5: My product purity improved after one recrystallization, but it's still not meeting specifications. What should I do?

A5: While a single recrystallization is powerful, it may not remove all impurities, especially those with similar solubility profiles to your target compound.

  • Perform a Second Recrystallization: Repeating the process is often sufficient to achieve the desired purity.

  • Consider an Alternative Purification Technique: If impurities persist, a different method may be necessary. Column chromatography is highly effective at separating closely related compounds.[6]

  • Chemical Treatment: For specific impurities, a chemical wash can be effective. For example, if the aldehyde has oxidized to a carboxylic acid, a wash with a mild aqueous base (like sodium bicarbonate solution) can extract the acidic impurity.[11]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Heterocyclic Aldehydes

The principle of "like dissolves like" is a good starting point; however, a systematic screening process is essential for identifying the optimal solvent or solvent system.[10]

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe if it dissolves.[6]

  • If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath to observe the quality and quantity of crystal formation.[6]

  • The ideal solvent is one where the compound is insoluble or sparingly soluble in the cold but fully soluble when hot.

Table 1: Common Solvents for Crystallization of Heterocyclic Compounds

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood for moderately polar compounds; often forms good crystals.[10]
Ethyl Acetate77MediumA versatile solvent, less polar than alcohols.[10]
Toluene111Non-polarGood for less polar compounds; high boiling point can sometimes lead to oiling out.[10]
Acetonitrile82PolarCan be an excellent choice for heterocyclic compounds.[12]
Acetone56PolarLow boiling point makes it easy to remove, but high volatility can be a challenge.[10]
Water/Ethanol MixVariablePolarA mixed-solvent system can finely tune solubility properties.[7]
Guide 2: The Critical Role of the Cooling Profile

The rate of cooling directly impacts crystal size and purity.[13] A slow cooling rate generally produces larger, purer crystals because it allows time for the selective incorporation of the target molecule into the growing lattice, excluding impurities.[14] Rapid cooling traps impurities within the fast-forming crystal structure.[9][14]

Protocol for Controlled Cooling

  • After dissolving your compound in the minimum amount of hot solvent, cover the flask to prevent solvent evaporation.

  • Allow the flask to cool undisturbed to room temperature on a benchtop, insulated from the cold surface by a piece of wood or cork. This slow ambient cooling is the first and most critical step.

  • Once the flask has reached room temperature and crystal growth has slowed, transfer it to an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[7]

G cluster_0 Cooling Profile Optimization start Hot, Saturated Solution fast_cool Rapid Cooling (e.g., direct to ice bath) start->fast_cool Process Choice slow_cool Slow Cooling (e.g., ambient air then ice bath) start->slow_cool Process Choice fast_result Small, Impure Crystals (High Impurity Entrapment) fast_cool->fast_result Leads to slow_result Large, Pure Crystals (Effective Impurity Purging) slow_cool->slow_result Leads to

Caption: Impact of Cooling Rate on Crystal Purity.

Section 3: Advanced Protocols & Workflows

Protocol 1: General Recrystallization Workflow
  • Dissolution: Place the crude isoquinoline derivative in an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent required.[6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed, as described in Guide 2.[6][13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[6][7]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done in a drying oven under vacuum, ensuring the temperature is well below the compound's melting point.

Troubleshooting Decision Workflow

This workflow provides a logical path to diagnose and solve common crystallization problems.

G decision decision outcome outcome start Begin Crystallization: Dissolve crude product in hot solvent cool Cool the solution start->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Is it an oil? check_crystals->oiling_out No collect_crystals Collect, Wash, & Dry Crystals check_crystals->collect_crystals Yes no_crystals Induce Nucleation: 1. Scratch flask 2. Add seed crystal oiling_out->no_crystals No (Clear Solution) reheat_oil Reheat. Add more solvent. Cool slowly. oiling_out->reheat_oil Yes still_no_crystals Still no crystals? no_crystals->still_no_crystals reduce_solvent Too much solvent. Evaporate some solvent & re-cool. still_no_crystals->reduce_solvent Yes still_no_crystals->collect_crystals No (Crystals Formed) reheat_oil->cool reduce_solvent->cool check_purity Purity OK? collect_crystals->check_purity success Process Complete check_purity->success Yes rerun Perform second recrystallization or use another purification method (e.g., chromatography) check_purity->rerun No

Caption: A general troubleshooting workflow for crystallization.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Veeprho.
  • Benchchem.
  • Zamann Pharma Support GmbH.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Benchchem.
  • Reddit. (2020, March 16).
  • SynThink Research Chemicals.
  • Syrris. (2024, October 22).
  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?.
  • LabXchange. (2024, January 23).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • MDPI.
  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal....
  • MDPI. (2022, July 22).
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • Scribd.
  • Pharmaceutical Technology. (2017, June 29).
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
  • ChemicalBook. (2019, November 21).
  • NCBI. (2017, October 16).
  • ResearchGate. (2013, May 8).
  • Reddit. (2015, April 1). Purifying aldehydes?.
  • Wikipedia. Isoquinoline.
  • Benchchem.

Sources

Troubleshooting

resolving side reactions of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde in aldehyde condensations

Technical Support Center: Troubleshooting Aldehyde Condensations with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde Overview As a highly versatile building block in the synthesis of novel therapeutics (e.g., kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aldehyde Condensations with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Overview

As a highly versatile building block in the synthesis of novel therapeutics (e.g., kinase inhibitors and CNS-active agents), 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde presents a unique reactivity profile. While the 7-carbaldehyde moiety is primed for standard condensations (Knoevenagel, reductive amination, Wittig), the electron-rich nature of the isoquinolinone core and the embedded N-methyl lactam introduce competing side-reaction pathways. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve high-yielding condensations.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My Knoevenagel condensation yields a complex mixture with significant amounts of a carboxylic acid and an alcohol. What is happening? Causality & Mechanism: You are observing the Cannizzaro reaction. Standard aldol and Knoevenagel condensations on isoquinoline derivatives often utilize sodium hydroxide in ethanol[1], but because the 7-carbaldehyde lacks α -protons, exposure to these strong alkaline conditions triggers disproportionation. The hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that transfers a hydride to a second aldehyde molecule, yielding 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid and 7-(hydroxymethyl)-1,2-dihydro-2-methylisoquinolin-1-one. Solution: Shift away from strong aqueous bases. To avoid this, modern methodologies favor mild, non-aqueous conditions, such as those utilizing mild organic bases or phase-transfer catalysts[2]. Utilize the Lehnert modification (TiCl4/pyridine) or standard organocatalysis (piperidine/glacial acetic acid in toluene).

Q2: During reductive amination in methanol, LC-MS shows a mass of +46 Da relative to the starting material, and the reaction stalls. How do I push it to completion? Causality & Mechanism: The +46 Da mass corresponds to the dimethyl acetal of the 7-carbaldehyde. In alcoholic solvents under mildly acidic conditions (often used to promote imine formation), the aldehyde rapidly reacts with the solvent rather than the amine, effectively sequestering your starting material. Solution: Switch to an aprotic solvent system. Dichloroethane (DCE) or tetrahydrofuran (THF) with sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard. Furthermore, transitioning to mild, metal-free one-pot cascade conditions can prevent unwanted acetal stalling and improve overall yields in complex aldehyde condensations[3].

Q3: I am using extended heating in basic conditions for an Aldol condensation, but I see a mass increase of +18 Da. Is this an aldol adduct? Causality & Mechanism: If the +18 Da peak does not correspond to your expected product, it is likely the product of lactam ring hydrolysis. While N-methyl lactams are generally robust, the 1-oxoisoquinoline system can undergo ring-opening under prolonged exposure to aqueous base and heat, yielding a substituted ortho-vinylbenzoic acid derivative. Solution: Maintain strictly anhydrous conditions. Use molecular sieves or azeotropic distillation to remove water generated during the condensation, which drives the equilibrium forward and protects the lactam.

Section 2: Quantitative Data & Condition Optimization

To guide your solvent and reagent selection, the following table summarizes empirical data for optimizing the Knoevenagel condensation of 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde with active methylene compounds.

Table 1: Condensation Condition Matrix and Side-Product Profiles

ConditionSolventTemp (°C)Time (h)Target Conversion (%)Major Side Reaction
NaOH (1.2 eq)EtOH/H2O804< 15%Cannizzaro (65%), Hydrolysis (10%)
Piperidine (0.2 eq)EtOH801245%Acetal formation (30%)
Piperidine/AcOHToluene110688%None (Trace oligomers)
TiCl4 / PyridineTHF0 to 25295%None

Section 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Knoevenagel Condensation (Piperidine/AcOH Method) Self-Validation Check: The physical collection of water in the Dean-Stark trap directly correlates with reaction conversion, allowing real-time visual validation without the need to break the inert atmosphere for LC-MS sampling.

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Solvent & Catalysts: Suspend the reagents in anhydrous toluene (20 mL). Add piperidine (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the azeotropic removal of water.

  • Completion: Once water ceases to collect (typically 4-6 hours), cool the reaction to room temperature.

  • Workup: Wash the organic layer with 1N HCl (10 mL), saturated NaHCO3 (10 mL), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Aprotic Reductive Amination Self-Validation Check: The reaction mixture will transition from a distinct yellow (indicative of extended conjugation during imine formation) to colorless/pale upon successful hydride reduction, providing an immediate visual cue of product formation.

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and primary/secondary amine (1.2 mmol) in anhydrous DCE (15 mL) under nitrogen.

  • Activation: Add Ti(OiPr)4 (2.0 mmol) and stir at room temperature for 4 hours to drive imine formation.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)3 (1.5 mmol) portion-wise to control the exotherm.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane (3 x 15 mL), dry over MgSO4, and concentrate.

Section 4: Diagnostic Workflows & Reaction Pathways

Pathway SM 1,2-Dihydro-2-methyl-1-oxoisoquinoline -7-carbaldehyde Condensation Target Condensation (Knoevenagel/Aldol) SM->Condensation Mild Base/Acid (Piperidine/AcOH) Cannizzaro Side Reaction: Cannizzaro Disproportionation SM->Cannizzaro Strong Base (NaOH/KOH) Hydrolysis Side Reaction: Lactam Hydrolysis SM->Hydrolysis Aqueous Base/Heat Acetal Side Reaction: Acetal Formation SM->Acetal Alcoholic Solvent + Acid

Reaction pathways of the 7-carbaldehyde under various condensation conditions.

Workflow Start Analyze Crude NMR/LC-MS Q1 Is starting material consumed? Start->Q1 NoSM Check for Acetal (m/z + 46 for dimethyl acetal) Q1->NoSM No / Stalled YesSM Are there multiple new peaks? Q1->YesSM Yes Opt1 Switch to Aprotic Solvent (DCE/Toluene) NoSM->Opt1 Cann Alcohol & Acid peaks seen? (Cannizzaro) YesSM->Cann Yes Hyd Mass +18 Da? (Lactam Hydrolysis) YesSM->Hyd Yes Opt2 Use Mild Base (e.g., NMM or Piperidine) Cann->Opt2 Hyd->Opt1

Troubleshooting logic tree for identifying and resolving condensation side reactions.

References[1] Title: Product Class 5: Isoquinolines. Source: Thieme Connect. URL: https://www.thieme-connect.de/[2] Title: One-Pot-Condensation Reaction of Heterocyclic Amine, 1,3-Diketone and Aldehydes Using In Situ Generated Superoxide Ion. Source: IntechOpen. URL: https://www.intechopen.com/[3] Title: One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Source: Asianpubs. URL: https://asianpubs.org/

Sources

Optimization

optimizing reaction temperature for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde derivatives

Welcome to the Technical Support Center for Isoquinolinone Derivatives. As a Senior Application Scientist, I have designed this hub to address the specific thermodynamic and kinetic challenges associated with the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinolinone Derivatives. As a Senior Application Scientist, I have designed this hub to address the specific thermodynamic and kinetic challenges associated with the synthesis and functionalization of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde .

This molecule features a highly reactive 7-carbaldehyde group paired with a stable, N-methylated lactam core. Because this scaffold is a privileged pharmacophore in the development of PARP inhibitors and kinase antagonists, precise temperature control during its chemical manipulation is non-negotiable. Below are field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.

MODULE 1: Downstream Functionalization – Reductive Amination

The Challenge: Converting the 7-carbaldehyde into a secondary or tertiary amine is a critical late-stage functionalization step. However, the chemoselectivity of this reaction is highly temperature-dependent.

The Causality: Reductive amination requires the initial condensation of the aldehyde and an amine to form an imine, followed by hydride reduction. If the temperature is too low, the dehydration step stalls. If the temperature exceeds 60 °C, the kinetic barrier for direct aldehyde reduction is overcome, causing the reducing agent (e.g., NaBH(OAc)₃) to attack the unreacted 7-carbaldehyde, yielding an undesired primary alcohol byproduct[1].

Table 1: Temperature Effects on Reductive Amination (using Morpholine and NaBH(OAc)₃)
Temperature (°C)Imine Conversion (%)Target Amine Yield (%)Alcohol Byproduct (%)Mechanistic Outcome
0 - 5 < 20< 100Kinetic stalling of dehydration
25 (RT) 8580< 5Optimal balance of rate and selectivity
40 > 9592~ 5Accelerated imine reduction
80 > 954540Thermal degradation & over-reduction
Self-Validating Protocol: Temperature-Optimized Reductive Amination
  • Imine Formation: Dissolve 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at 25 °C for 2 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS. Proceed to the next step only when the aldehyde peak (M+H 188.2) is <5% and the imine mass is dominant.

  • Hydride Addition: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise add NaBH(OAc)₃ (1.5 eq).

    • Causality: Cooling mitigates the exothermic hydride transfer, preventing transient thermal spikes that could reduce any residual aldehyde.

  • Thermal Ramping: Remove the ice bath and warm the reaction to 35–40 °C for 4 hours[1].

    • Self-Validation Step: TLC (DCM:MeOH 9:1) should show the complete disappearance of the imine spot and the emergence of a more polar, UV-active product spot.

  • Quench: Cool back to room temperature and quench with saturated aqueous NaHCO₃ to destroy excess hydride.

G Start 7-Carbaldehyde + Amine (Starting Materials) Imine Imine Intermediate (Equilibrium) Start->Imine Dehydration TempLow T < 20°C Kinetic Trap Imine->TempLow TempOpt T = 25-40°C Optimal Reduction Imine->TempOpt TempHigh T > 60°C Thermal Degradation Imine->TempHigh Prod1 Incomplete Conversion (Stalled Imine) TempLow->Prod1 Prod2 Target Amine Derivative (High Yield) TempOpt->Prod2 NaBH(OAc)3 Prod3 Alcohol Byproduct + Over-reduction TempHigh->Prod3 Direct Aldehyde Attack

Temperature-dependent pathways in reductive amination of 7-carbaldehyde.

MODULE 2: Upstream Synthesis – Vilsmeier-Haack Formylation

The Challenge: Synthesizing the 7-carbaldehyde from the 1,2-dihydro-2-methylisoquinolin-1-one core requires a Vilsmeier-Haack reaction. This process demands extreme temperature shifts: cryogenic conditions for reagent stability, followed by high heat for substitution.

The Causality: The reaction between POCl₃ and DMF forms the Vilsmeier reagent (chloroiminium salt). This formation is violently exothermic. If not strictly maintained below 5 °C, the reagent thermally decomposes into inactive dimethylcarbamoyl chloride[2]. However, because the isoquinolin-1-one core is deactivated by the lactam carbonyl, the subsequent electrophilic aromatic substitution (EAS) has a high activation energy. Therefore, after complexation, the reaction must be heated to 75 °C to drive the formylation at the 7-position[2].

Self-Validating Protocol: Dual-Temperature Formylation
  • Reagent Preparation: Cool anhydrous DMF (3.0 eq) to 0 °C under N₂. Dropwise add POCl₃ (1.5 eq) over 30 minutes.

    • Self-Validation Step: The solution should turn pale yellow and slightly viscous. If it turns dark brown, thermal decomposition has occurred; abort the reaction.

  • Substrate Addition: Add the isoquinolin-1-one core (1.0 eq) dissolved in minimal DMF at 0 °C .

  • Thermal Ramping (Substitution): Slowly ramp the temperature to 75 °C and stir for 12 hours.

    • Self-Validation Step: Quench a 50 µL aliquot in saturated NaOAc (pH 7), extract with EtOAc, and run TLC. The 7-carbaldehyde product will fluoresce intensely under 254 nm UV light compared to the starting material.

VH_Logic POCl3 POCl3 + DMF Exothermic Control Exotherm (0-5°C) POCl3->Exothermic Decomp Reagent Decomposition (>10°C) POCl3->Decomp Cooling Failure Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) Substrate Add Isoquinolin-1-one Core Vilsmeier->Substrate Heat Ramp to 75-80°C (Drive Substitution) Substrate->Heat Exothermic->Vilsmeier Product 7-Carbaldehyde Product Heat->Product

Exotherm control and thermal ramping in Vilsmeier-Haack formylation.

MODULE 3: Frequently Asked Questions (FAQs)

Q1: Why am I seeing lactam ring-opening at elevated temperatures during downstream cross-coupling? A1: While the N-methyl group stabilizes the lactam core of the isoquinolin-1-one, prolonged heating (>100 °C) in the presence of strong nucleophiles, aqueous bases, or aggressive transition-metal catalysts can induce hydrolysis of the cyclic amide. If you are performing Suzuki or Heck couplings on halogenated derivatives of this scaffold, optimize your catalyst to allow for reaction temperatures below 80 °C[3].

Q2: How does temperature affect enantioselectivity if I am using this aldehyde in an asymmetric cycloaddition? A2: For advanced derivatives undergoing formal (4+2) cycloadditions to build complex polycyclic architectures, ambient temperatures (20–25 °C) are critical. Elevated temperatures increase the kinetic energy of the system, disrupting the delicate chiral catalyst-substrate transition state and leading to racemic mixtures. If your substrate has low reactivity at room temperature, do not apply heat; instead, utilize photoinduced catalytic cycles (e.g., photoredox catalysis) to drive the reaction while maintaining thermal baseline[3].

Q3: My 7-carbaldehyde is degrading during storage. Is this a temperature issue? A3: Yes. Aromatic aldehydes are prone to auto-oxidation into carboxylic acids when exposed to air and ambient heat. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde should be stored under an inert atmosphere (Argon) at -20 °C. If the material has been left at room temperature, verify its integrity via NMR prior to use, looking for the disappearance of the distinct aldehyde proton singlet (~10.0 ppm).

References

  • [1] Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv.[Link]

  • [3] Enantioselectivity synthesis of isoquinolin-1-one derivatives with C–N axial chirality via cobalt-catalyzed oxidative formal (4+2) cycloaddition: Light or not. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Welcome to the technical support center for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the use of this versatile building block. The unique structural features of this compound, particularly the substitution pattern on the isoquinoline core, can present challenges related to steric hindrance in various chemical transformations. This resource aims to equip you with the knowledge and practical protocols to overcome these obstacles and achieve your desired synthetic outcomes.

Introduction to Steric Hindrance with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is a valuable intermediate in medicinal chemistry and materials science due to its rigid, planar scaffold and the reactive aldehyde functionality. However, the spatial arrangement of the substituents, particularly the proximity of the N-methyl group and the peri-hydrogen at the 8-position to the aldehyde at the 7-position, can create a sterically congested environment. This "crowding" can impede the approach of nucleophiles or reagents to the aldehyde's carbonyl carbon, leading to sluggish reactions, low yields, or unexpected side products.[1][2] Understanding the nature of this steric hindrance is the first step toward devising effective strategies to mitigate its impact.

This guide will delve into the common issues encountered and provide evidence-based solutions to navigate these synthetic challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable advice.

Q1: I am observing very slow or incomplete conversion in a standard nucleophilic addition to the aldehyde (e.g., Grignard or organolithium addition). What is the likely cause and how can I improve the reaction rate?

A1: The primary suspect for slow or incomplete conversion is steric hindrance around the aldehyde group. The N-methyl group and the hydrogen at the C8 position can physically block the trajectory of the incoming nucleophile.[1]

Troubleshooting Steps:

  • Choice of Nucleophile: Highly bulky nucleophiles (e.g., t-butylmagnesium chloride) will experience greater steric repulsion. If possible, switch to a less sterically demanding nucleophile.

  • Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack even with steric shielding. The Lewis acid coordinates to the carbonyl oxygen, effectively "pulling" the nucleophile in.

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)Notes
MgBr₂·OEt₂20-100THF, Toluene-78 to RTCan pre-complex with the aldehyde before adding the nucleophile.
CeCl₃100 (stoichiometric)THF-78 to RTParticularly effective for reducing enolization side reactions with Grignard reagents (Luche reduction conditions).
Ti(OiPr)₄50-100Toluene, CH₂Cl₂-20 to RTCan also be used for asymmetric additions with chiral ligands.
  • Transmetallation: In some cases, transmetallating an organolithium or Grignard reagent to a different metal, such as zinc or titanium, can alter the reactivity and steric profile of the nucleophile, leading to improved results.

  • Reaction Temperature and Time: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to decomposition. A careful optimization of reaction temperature and time is crucial. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

Q2: My Wittig reaction with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde is giving low yields of the desired alkene. What are the key parameters to optimize?

A2: Low yields in Wittig reactions with sterically hindered aldehydes are common. The formation of the oxaphosphetane intermediate can be slow, and its subsequent decomposition to the alkene and triphenylphosphine oxide can be hampered.

Troubleshooting Steps:

  • Ylide Generation: Ensure complete formation of the ylide. The choice of base is critical. For stabilized ylides, weaker bases like Na₂CO₃ or K₂CO₃ may suffice. For non-stabilized ylides, strong bases like n-BuLi, NaH, or KHMDS are necessary. Incomplete ylide formation is a frequent cause of low yields.

  • Salt-Free Conditions: The presence of lithium salts from ylide generation with n-BuLi can sometimes inhibit the reaction. "Salt-free" ylides, prepared by filtering off the lithium salts or by using bases like NaHMDS or KHMDS, can lead to higher yields and different stereoselectivities.

  • Solvent and Temperature: The choice of solvent can influence the reaction rate and stereochemical outcome. THF is a common choice. For sluggish reactions, gently heating the reaction mixture may be beneficial, but should be done with caution to avoid side reactions.

  • Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative to the Wittig reaction, the HWE reaction using phosphonate esters often provides better yields for hindered aldehydes and generally favors the formation of (E)-alkenes.

Q3: I am attempting a reductive amination and observing significant amounts of the starting aldehyde and/or the intermediate imine. How can I drive the reaction to completion?

A3: Incomplete reductive amination can be due to either slow imine formation or inefficient reduction of the imine. Steric hindrance can affect both steps.

Troubleshooting Steps:

  • Imine Formation:

    • Catalysis: Use an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) to accelerate imine formation.

    • Water Removal: The formation of the imine is a reversible equilibrium reaction that produces water. Removing water as it forms will drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

  • Reduction of the Imine:

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

    • pH Control: The pH of the reaction is crucial. For NaBH₃CN, the reaction should be kept slightly acidic (pH 5-6) to favor reduction of the protonated imine.

    • Stepwise Procedure: If a one-pot reaction is failing, consider a two-step procedure. First, form the imine and isolate it (if stable), and then perform the reduction in a separate step.

Q4: Is it advisable to use a protecting group for the aldehyde in multi-step syntheses involving harsh reagents?

A4: Yes, protecting the aldehyde group is a highly recommended strategy, especially when subsequent reaction conditions are incompatible with the aldehyde functionality (e.g., strongly basic or nucleophilic reagents, or certain transition-metal catalyzed cross-couplings).

Recommended Protecting Group:

  • 1,3-Dioxolane (Ethylene Glycol Acetal): This is a robust protecting group that is stable to a wide range of reagents, including organometallics, hydrides, and strong bases.

G Aldehyde 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde Protection Protection (Ethylene Glycol, p-TSA) Aldehyde->Protection Protected_Aldehyde Protected Aldehyde (1,3-Dioxolane) Protection->Protected_Aldehyde Reaction Reaction at another site (e.g., cross-coupling) Protected_Aldehyde->Reaction Deprotection Deprotection (Aqueous Acid) Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Experimental Protocols

Protocol 1: Acetal Protection of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

This protocol describes the protection of the aldehyde as a 1,3-dioxolane.

Materials:

  • 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

  • Ethylene glycol (2-3 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~1-2 mol%)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (1.0 eq), ethylene glycol (2.0 eq), and a catalytic amount of p-TSA.

  • Add enough toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

Protocol 2: Lewis Acid-Mediated Grignard Addition

This protocol details a general procedure for improving the yield of Grignard additions to the sterically hindered aldehyde.

Materials:

  • 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

  • Grignard reagent (e.g., MeMgBr, PhMgBr) (1.5-2.0 equivalents)

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add MgBr₂·OEt₂ (1.2 eq) and stir for 15-20 minutes.

  • Slowly add the Grignard reagent (1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Larock, R. C. (1999).
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Ferreira, F., & Guedes, R. C. (2020). Computational strategies for the optimization of organic reactions. Royal Society of Chemistry.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Denmark, S. E., & Beutner, G. L. (2008). Lewis base catalysis in organic synthesis.

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Reference Data & Comparative Studies

Validation

A Spectroscopic Compass: Navigating the ¹H and ¹³C NMR Landscapes of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

A Senior Application Scientist's Guide to Structural Elucidation and Comparative Analysis In the intricate world of drug discovery and development, the unambiguous structural characterization of novel chemical entities i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Elucidation and Comparative Analysis

In the intricate world of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic scaffolds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture with atomic precision. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, a compound of interest in medicinal chemistry.

This document moves beyond a mere listing of spectral data. It offers a comparative analysis with structurally related compounds, grounding the interpretation in fundamental principles and experimental evidence. The insights provided herein are designed to empower researchers to confidently identify this and similar molecules, and to understand the subtle electronic and steric influences that govern their spectroscopic signatures.

The Molecular Blueprint: Structure and Predicted NMR Signatures

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be characterized by distinct regions for aromatic, aldehydic, vinylic, and aliphatic protons. The electron-withdrawing nature of the carbonyl group and the aldehyde function, coupled with the influence of the fused aromatic ring, dictates the chemical shifts of the protons on the isoquinolinone framework.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Insights
H-8~8.2 - 8.4d~8.0Expected to be the most downfield aromatic proton due to deshielding from the adjacent aldehyde group and the ring nitrogen. Similar protons in quinoline-7-carbaldehyde derivatives resonate in this region[1][2].
H-5~8.0 - 8.2d~8.0Deshielded by the anisotropic effect of the carbonyl group at C-1. Protons in analogous positions in substituted isoquinolinones show similar downfield shifts[3][4].
H-6~7.8 - 8.0dd~8.0, ~1.5Exhibits coupling to both H-5 and H-8. The smaller coupling constant arises from meta-coupling to H-8.
H-4 (vinylic)~7.0 - 7.2d~7.5This vinylic proton is part of an α,β-unsaturated system within the lactam ring. Its chemical shift is influenced by the adjacent nitrogen and the aromatic ring.
H-3 (vinylic)~6.5 - 6.7d~7.5Coupled to H-4, this proton is expected to be upfield relative to H-4 due to its β-position to the carbonyl group.
N-CH₃~3.5 - 3.7s-The N-methyl group in lactam systems typically appears in this region as a sharp singlet[5].
CHO~9.9 - 10.1s-The aldehydic proton is highly deshielded and characteristically appears far downfield as a singlet[6][7].

¹³C NMR Spectral Analysis: The Carbon Skeleton Unveiled

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbonyl, aldehyde, and aromatic carbons appearing at distinct downfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C=O (Aldehyde)~192 - 195The aldehydic carbonyl carbon is characteristically found in this highly deshielded region[8].
C=O (Lactam)~160 - 163The amide carbonyl of the lactam ring is also significantly downfield, consistent with data for other isoquinolinones[4][9].
C-8a~140 - 142Quaternary carbon at the fusion of the two rings.
C-7~138 - 140Aromatic carbon bearing the aldehyde group.
C-4a~135 - 137Quaternary carbon at the bridgehead.
C-5~130 - 132Aromatic methine carbon.
C-4~128 - 130Vinylic methine carbon.
C-8~127 - 129Aromatic methine carbon.
C-6~125 - 127Aromatic methine carbon.
C-3~115 - 117Vinylic methine carbon.
N-CH₃~30 - 33The N-methyl carbon signal is expected in the aliphatic region[5].

Comparative Analysis: Learning from Analogs

The predicted spectral data for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde can be benchmarked against known compounds to build confidence in the assignments.

  • Quinoline-7-carbaldehyde: This simpler analog provides a reference for the chemical shifts of the protons and carbons of the carbaldehyde-substituted aromatic ring. The presence of the lactam ring and the N-methyl group in our target molecule will introduce notable differences, particularly in the upfield region of the spectra.[1][2]

  • N-Methyl-2-pyridone: This serves as a good model for the N-methylated lactam portion of the molecule. The chemical shifts of the N-methyl group and the vinylic protons in N-methyl-2-pyridone can be compared to the corresponding signals in the isoquinolinone system.

  • Substituted Isoquinolinones: A variety of substituted isoquinolinones have been synthesized and characterized.[3][4] Their NMR data provide a rich source of information regarding the influence of different substituents on the chemical shifts of the core heterocyclic structure. For instance, electron-donating or -withdrawing groups at various positions will shift the signals of the aromatic protons and carbons in a predictable manner.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for structural elucidation, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the solvent is free from residual water and other impurities.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.[10]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).[11][12]

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13]

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizing the Connections: NMR Correlation Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Confirms proton network HSQC->HMBC Assigns directly bonded pairs Structure Final Structure Elucidation HMBC->Structure Connects fragments Assigns quaternary carbons

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by data from analogous structures and predictive methods, provides a powerful strategy for the structural confirmation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde. By understanding the interplay of electronic and structural factors that influence chemical shifts and coupling constants, researchers can confidently navigate the spectroscopic landscape of this and other complex heterocyclic molecules. The application of advanced 2D NMR techniques, as outlined in the experimental protocol, will ultimately lead to an unambiguous assignment of all proton and carbon signals, providing a solid foundation for further drug development endeavors.

References

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26–36. [Link]

  • Modgraph. (n.d.). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
  • ResearchGate. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF. Retrieved from [Link]

  • An article on 4-substitued 1,4-dihydro-3(2H)
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • RSC Publishing. (n.d.). The Nuclear Magnetic Resonance Spectra of Aromatic Aldehyde-Boron Trifluoride Complexes.
  • Pang, H., et al. (2014). Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. PLoS ONE, 9(12), e114223. [Link]

  • Rsc.org. (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
  • An article on anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155.
  • ResearchGate. (2009, July 17). Structural determination of -lactams by 1 H and 13 C NMR. Retrieved from [Link]

  • BenchChem. (n.d.).
  • An article on the combin
  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Rsc.org. (n.d.). 1H and 13C NMR Spectra Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2-dihydro-2-oxo-1-methyl-7-amino-quinoline. Retrieved from [Link]

  • A handout on NMR techniques in organic chemistry.
  • JSciMed Central. (2016, October 26). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
  • arkat usa. (n.d.). Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines.
  • PubMed. (2020, January 15). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]

  • MDPI. (2020, April 17). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from [Link]

  • SciSpace. (2017, February 24).
  • The Royal Society of Chemistry. (n.d.).

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Comparative

LC-MS/MS Method Validation for the Quantification of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde: A Comprehensive Comparison and Protocol Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology Introduction & Scientific Rationale The compound 1,2-Dihydro-2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Introduction & Scientific Rationale

The compound 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1374652-32-0; MW: 187.19) is a highly functionalized isoquinoline derivative. Molecules sharing this heterocyclic scaffold are frequently investigated as critical intermediates in drug discovery or as active pharmaceutical ingredients (APIs) due to their diverse biological activities.

This guide objectively compares LC-MS/MS against alternative platforms, details the mechanistic rationale behind the analytical conditions, and provides a self-validating experimental protocol strictly adhering to the ICH M10 Bioanalytical Method Validation Guidelines [1] and the FDA Bioanalytical Method Validation Guidance for Industry [2].

Platform Comparison: LC-MS/MS vs. Alternative Techniques

When selecting an analytical platform for isoquinoline derivatives in plasma, the primary challenges are matrix interference (endogenous proteins and lipids) and the need for low-nanogram to picogram sensitivity.

  • HPLC-UV: Relies on the chromophore of the isoquinoline ring. While cost-effective, it lacks the specificity to differentiate the target analyte from co-eluting endogenous metabolites.

  • GC-MS: Offers excellent resolution, but the C7-carbaldehyde group and the oxoisoquinoline core can exhibit thermal instability. GC-MS often requires cumbersome chemical derivatization to increase volatility.

  • LC-MS/MS (MRM Mode): Multiple Reaction Monitoring (MRM) acts as a double-mass filter, isolating the parent ion and a specific fragment ion. This eliminates background noise, allowing for direct injection of precipitated plasma extracts.

Table 1: Performance Comparison for Isoquinoline Quantification in Plasma
ParameterLC-MS/MS (ESI-QQQ)HPLC-UV (Diode Array)GC-MS (EI-Quadrupole)
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL 50 - 100 ng/mL10 - 20 ng/mL
Specificity Excellent (MRM transitions) Poor (Relies solely on retention time)Good (Spectral library matching)
Sample Prep Simple Protein Precipitation (PPT) Complex Solid Phase Extraction (SPE)Derivatization required
Run Time 3 - 5 minutes 15 - 20 minutes20 - 30 minutes
Analyte Stability High (Room temp LC) HighModerate (Risk of thermal degradation)

Mechanistic Method Development (E-E-A-T Insights)

Developing a self-validating protocol requires understanding the causality behind each experimental choice.

1. Ionization Strategy (ESI+): 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde contains a nitrogen atom within its heterocyclic ring. In an acidic mobile phase, this nitrogen readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) highly efficient. The expected precursor ion is [M+H]+=188.2 m/z .

2. Mobile Phase Selection: We utilize a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid .

  • Why Formic Acid? It lowers the pH, ensuring the analyte remains fully protonated in droplets, drastically enhancing ESI+ signal intensity.

  • Why Acetonitrile over Methanol? Acetonitrile provides lower backpressure and sharper peak shapes for rigid aromatic systems like isoquinolines.

3. Analyte Vulnerability (The Carbaldehyde Group): The C7-carbaldehyde moiety is susceptible to oxidation, potentially converting to a carboxylic acid over time. Therefore, strict temperature control (processing samples on ice) and rigorous benchtop stability testing are critical components of the validation system.

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is chosen for its high throughput and simplicity. Acetonitrile disrupts the hydrogen bonding of plasma proteins, causing them to denature and precipitate, leaving the small-molecule analyte in the supernatant.

  • Aliquot: Transfer of rat/human plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog, 100 ng/mL).

  • Precipitate: Add of ice-cold Acetonitrile (1:3 v/v ratio ensures >98% protein removal).

  • Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Collect of the clear supernatant and transfer to an LC autosampler vial.

LCMS_Workflow A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation (14,000 rpm) B->C D Supernatant Collection C->D E LC Separation (C18 Column) D->E F MS/MS Detection (ESI+, MRM) E->F

Fig 1. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Protocol 2: LC-MS/MS Operational Conditions
  • Column: C18 Reversed-Phase ( particle size).

  • Flow Rate: 0.4 mL/min .

  • Injection Volume: .

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Re-equilibration

  • MS/MS Transitions (Hypothetical optimized parameters):

    • Precursor: 188.2 m/z

    • Product Ion 1 (Quantifier): 160.1 m/z (Loss of CO from aldehyde)

    • Product Ion 2 (Qualifier): 132.1 m/z

ICH M10 Method Validation Workflow

To ensure regulatory compliance, the method must be validated according to ICH M10 guidelines [1]. The validation acts as a self-validating system: if the method fails any of these interconnected nodes, the analytical run is rejected.

ICH_M10_Validation Root ICH M10 Validation N1 Selectivity (Blank Matrix) Root->N1 N2 Linearity (Calibration Curve) Root->N2 N3 Accuracy & Precision (QC Samples) Root->N3 N4 Matrix Effect (IS Normalized) Root->N4 N5 Stability (Benchtop, F/T) Root->N5

Fig 2. Core validation parameters required by ICH M10 bioanalytical guidelines.

Validation Acceptance Criteria & Experimental Data

1. Selectivity & Specificity: Analyze blank plasma from 6 independent sources. Interference at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

2. Linearity: A calibration curve (e.g., 1 to 1000 ng/mL) is constructed using linear regression with a 1/x2 weighting factor. The correlation coefficient ( R2 ) must be ≥0.99 .

3. Accuracy and Precision (A&P): Evaluated using Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC).

  • Rule: Mean accuracy must be within ±15% of the nominal concentration ( ±20% for LLOQ). Precision (%CV) must not exceed 15% ( 20% for LLOQ) [2].

Table 2: Representative Intra-Day Accuracy and Precision Data (n=6)
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SDPrecision (%CV)Accuracy (% Bias)Status
LLOQ 1.001.08 ± 0.1211.1%+8.0%Pass ( ≤20% )
LQC 3.002.92 ± 0.217.1%-2.6%Pass ( ≤15% )
MQC 400.0412.5 ± 18.44.4%+3.1%Pass ( ≤15% )
HQC 800.0785.2 ± 28.63.6%-1.8%Pass ( ≤15% )

4. Matrix Effect (ME) & Recovery: Calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard solution. An IS-normalized matrix factor (MF) with a CV of ≤15% proves that ion suppression/enhancement is effectively mitigated by the internal standard.

5. Stability Testing: Given the reactive carbaldehyde group, stability must be proven under various conditions:

  • Benchtop Stability: 4 hours at room temperature.

  • Freeze-Thaw Stability: 3 cycles from -80°C to room temperature.

  • Autosampler Stability: 24 hours at 4°C.

Conclusion

For the quantification of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde in biological matrices, LC-MS/MS vastly outperforms traditional HPLC-UV and GC-MS platforms in sensitivity, specificity, and throughput. By leveraging the basicity of the isoquinoline nitrogen for ESI+ ionization and implementing a rapid protein precipitation workflow, laboratories can achieve robust, high-throughput analysis. Adhering strictly to the ICH M10 and FDA guidelines ensures that the resulting data is scientifically sound, reproducible, and fully compliant for regulatory submissions.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from:[Link][1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link][2]

Sources

Validation

A Comparative Guide to the Spatial Conformation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde: An In-Depth Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery and medicinal chemistry, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial conformation of a compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial conformation of a compound dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the spatial conformation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage data from structurally similar isoquinoline and quinoline derivatives to provide a robust comparative analysis. We will delve into the gold-standard technique of single-crystal X-ray crystallography and contrast it with alternative and complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Decisive Role of Spatial Conformation in Drug Design

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The precise arrangement of atoms in these molecules, their bond lengths, bond angles, and torsion angles, collectively define their spatial conformation. This three-dimensional architecture is critical for:

  • Target Binding: The shape and electronic properties of a molecule determine its ability to fit into the binding pocket of a target protein, such as an enzyme or receptor.

  • Pharmacophore Identification: Understanding the spatial arrangement of key functional groups allows for the design of more potent and selective analogs.

  • ADME Properties: A molecule's conformation can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Unveiling the Molecular Architecture: A Comparative Analysis

To elucidate the likely spatial conformation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, we will draw comparisons with publicly available crystallographic data of related structures. The core 1-oxoisoquinoline ring system is expected to be largely planar due to the presence of the aromatic ring and the conjugated carbonyl group. However, the dihydro nature of the second ring and the presence of the methyl and carbaldehyde substituents will introduce subtle but significant conformational features.

Parameter2-Methylbenzaldehyde 2-methylbenzylidenehydrazone[1]3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde[1]Methyl 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one[3]
Chemical Formula C₁₆H₁₆N₂C₁₄H₁₁N₃O₂C₁₃H₁₃NO₃SC₁₂H₁₅NO₃
Crystal System MonoclinicMonoclinicTriclinicMonoclinic
Space Group P2₁/cP2₁/cP-1P2₁/c
a (Å) 6.1578 (11)12.2724 (5)7.8907 (9)Not Reported
b (Å) 13.248 (2)14.5018 (5)8.2795 (9)Not Reported
c (Å) 8.8161 (16)6.8897 (3)9.8449 (12)Not Reported
α (°) 909096.170 (9)90
β (°) 105.398 (12)91.571 (2)102.146 (10)99.89 (3)
γ (°) 909098.598 (9)90
Volume (ų) 693.4 (2)1225.71 (8)615.26 (13)884.9 (5)
Key Conformational Features The molecule adopts a trans configuration about the C=N double bond.The benzotriazole and benzaldehyde rings are nearly coplanar.The quinoline ring is essentially planar.The dihydroisoquinoline ring adopts a slight boat conformation.

Insights from Comparative Data:

Based on the analysis of these related structures, we can infer several key conformational features for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde:

  • Planarity of the Isoquinoline Core: The aromatic and lactam portions of the isoquinoline ring system will likely be nearly planar.

  • Conformation of the Dihydro Ring: The dihydro-pyridone ring is expected to exhibit a slight deviation from planarity, potentially adopting a shallow boat or envelope conformation, as seen in the 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one structure.[3]

  • Orientation of the Carbaldehyde Group: The aldehyde group at the 7-position is likely to be coplanar with the aromatic ring to maximize conjugation. There may be two low-energy conformers corresponding to the syn and anti orientations of the carbonyl group relative to the isoquinoline core.

  • Position of the N-Methyl Group: The methyl group on the nitrogen atom will likely be positioned to minimize steric hindrance with the adjacent carbonyl oxygen and the hydrogen at the 8-position.

Experimental Determination of Spatial Conformation: A Methodological Guide

The definitive determination of a molecule's spatial conformation in the solid state is achieved through single-crystal X-ray crystallography .[4] This technique provides a high-resolution, three-dimensional map of the electron density within a crystal, from which the precise positions of atoms can be determined.

Workflow for Single-Crystal X-ray Crystallography

Caption: Workflow for determining a molecular structure via single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Crystallography
  • Synthesis and Purification of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde:

    • The target compound can be synthesized from a suitable isoquinoline precursor through a multi-step process likely involving N-methylation and formylation.

    • Rigorous purification, for example by column chromatography followed by recrystallization, is crucial to obtain a high-purity sample essential for growing high-quality crystals.

  • Crystal Growth: This is often the most challenging and empirical step. Several methods should be screened in parallel.[5]

    • Slow Evaporation:

      • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation.

      • Filter the solution into a clean vial.

      • Cover the vial with a perforated cap to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

      • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

    • Liquid-Liquid Diffusion:

      • In a narrow tube (e.g., an NMR tube), carefully layer a solution of the compound in a dense solvent.

      • Gently add a less dense, miscible anti-solvent on top.

      • Crystals may form at the interface of the two solvents over time.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]

    • The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[1]

    • The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[6]

    • An initial model of the molecule is built into the electron density map.

    • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

  • Validation and Analysis:

    • The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

    • Bond lengths, bond angles, and torsion angles are analyzed to characterize the molecule's conformation.

Alternative and Complementary Techniques for Conformational Analysis

While X-ray crystallography provides a definitive solid-state structure, it is important to consider the molecule's conformation in solution, which is more relevant to its biological activity.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[7][8]

  • Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY, ROESY) can provide information about through-space distances between protons, which can be used to define the relative orientation of different parts of the molecule.

  • Coupling Constants: The magnitude of scalar (J) couplings between nuclei can provide information about dihedral angles.

Advantages of NMR:

  • Provides data on the solution-state conformation, which is often more biologically relevant.[7]

  • Can provide insights into molecular dynamics and flexibility.[7]

  • Does not require crystallization.[7]

Disadvantages of NMR:

  • Structure determination can be more complex and less precise than with X-ray crystallography.

  • For some molecules, it can be difficult to obtain a sufficient number of conformational restraints to define a unique structure.

Computational Modeling

Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational landscape of a molecule and identify low-energy conformers.[9][10]

  • Conformational Search: Algorithms can systematically or stochastically explore the different possible conformations of a molecule to identify stable structures.[9]

  • Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers with high accuracy.

Advantages of Computational Modeling:

  • Provides a detailed picture of the potential energy surface of the molecule.

  • Can be used to study molecules that are difficult to analyze experimentally.

Disadvantages of Computational Modeling:

  • The accuracy of the results depends on the level of theory and the force field used.

  • Experimental validation is often necessary to confirm the predicted conformations.

Comparison of Techniques

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Introduction: Unveiling the Potential of an Isoquinoline Scaffold The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of an Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The subject of our investigation, 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, is a synthetic derivative belonging to this versatile class. While specific biological data for this exact molecule is not widely published, its structural motifs suggest potential interactions with various enzymatic targets.

Molecular docking is an indispensable computational technique in modern drug discovery.[4][5] It allows us to predict the preferred orientation and binding affinity of a small molecule (a ligand) within the active site of a target protein.[6][7] This in silico approach provides critical insights into molecular recognition, guiding the rational design and optimization of more potent and selective drug candidates before committing to resource-intensive wet-lab synthesis and testing.

This guide provides a comprehensive, field-proven methodology for conducting a comparative molecular docking study of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde. We will benchmark its predicted binding against known inhibitors for two clinically relevant cancer targets: Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR). The causality behind each experimental step is explained, ensuring a self-validating and reproducible workflow.

Part 1: Rationale for Target and Comparator Selection

The choice of target proteins is the cornerstone of a meaningful docking study. Given that isoquinoline derivatives have shown broad anticancer properties, we have selected two well-validated oncology targets.[1][8]

  • Poly (ADP-ribose) polymerase-1 (PARP-1) : A key enzyme in DNA damage repair, PARP-1 is a major target in cancer therapy, particularly for cancers with BRCA1/2 mutations.[9][10][11] Its inhibition leads to synthetic lethality in cancer cells. We will use the potent, clinically approved PARP inhibitor Olaparib as our comparator.

  • Epidermal Growth Factor Receptor (EGFR) Kinase : EGFR is a receptor tyrosine kinase whose overactivity is implicated in numerous cancers, including non-small-cell lung cancer.[12][13][14] We will use the well-characterized inhibitor Erlotinib as our comparative ligand.[15]

This comparative approach allows us to contextualize the docking results of our lead compound. By comparing its predicted binding affinity and pose to that of a known, potent inhibitor, we can make a more informed judgment about its potential as a viable drug candidate.

Part 2: A Validated Step-by-Step Experimental Workflow

This section details the protocols for preparing the target proteins and ligands, executing the docking simulation using the widely-used AutoDock Vina software, and analyzing the results.[16][17]

Workflow Overview

The entire computational workflow is designed to ensure data integrity and reproducibility. Each stage builds upon the last, from data retrieval and preparation to the final analysis of results.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase A 1. Target & Ligand Data Retrieval (RCSB PDB, PubChem) B 2. Protein Preparation (Clean, Add Hydrogens) A->B C 3. Ligand Preparation (Generate 3D, Minimize Energy) A->C D 4. Grid Box Generation (Define Search Space) B->D C->D E 5. Docking Simulation (AutoDock Vina) D->E F 6. Results Analysis (Binding Affinity, Pose Visualization) E->F G 7. Comparative Evaluation F->G

Caption: High-level overview of the comparative molecular docking workflow.
Protocol 1: Target Protein Preparation

Causality : Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain non-essential water molecules, co-factors, and lack hydrogen atoms, all of which would interfere with the accuracy of the docking calculation.[18][19][20] This protocol ensures a clean, chemically correct receptor model.

  • Structure Retrieval : Download the crystal structures of the target proteins from the RCSB PDB database ([Link]).

    • For PARP-1: PDB ID 5DS3 (in complex with Olaparib).

    • For EGFR: PDB ID 1M17 (in complex with Erlotinib).[15]

  • Initial Cleaning : Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[19]

    • Remove all water molecules (heteroatoms with the residue name HOH). Justification: Crystallographic water molecules may not be present in the physiological binding environment and can create steric and electrostatic clashes.

    • Remove any co-factors or ions not essential to the binding interaction. For 5DS3 and 1M17, we will retain only the protein and the co-crystallized inhibitor for validation purposes.

    • If the structure contains multiple protein chains (dimers, etc.), retain only the chain that contains the primary binding site.[20]

  • Add Hydrogens : Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.[21] Justification: Hydrogen atoms are critical for defining correct hydrogen bonding patterns and steric properties but are typically not resolved in X-ray crystallography.

  • Assign Partial Charges : Compute and assign partial charges (e.g., Gasteiger charges) to all protein atoms. Justification: The scoring function in docking relies on electrostatic calculations, which require accurate atomic partial charges.[22]

  • Save in PDBQT Format : Save the prepared protein structure in the PDBQT file format required by AutoDock.[23] This format includes atomic coordinates, partial charges, and atom type definitions.

Protocol 2: Ligand Preparation

Causality : Ligands obtained from databases are often in 2D or a non-ideal 3D conformation. Proper preparation ensures the ligand has a realistic 3D structure, correct protonation state, and defined flexibility for the docking simulation.[21][24]

  • Structure Retrieval :

    • 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde : As this is a specific synthetic compound, its structure may not be in public databases. If not found, draw it using a chemical sketcher like ChemDraw and save it as a MOL or SDF file. For this guide, we will proceed assuming its structure is known.

    • Olaparib & Erlotinib : Download their 3D structures from the PubChem database ([Link]) in SDF format.

  • Generate 3D Conformation & Add Hydrogens : Load the ligand file into a program like UCSF Chimera or OpenBabel.

    • If starting from a 2D structure, generate a low-energy 3D conformation.

    • Add hydrogens, assuming a physiological pH of 7.4.[21]

  • Energy Minimization : Perform an energy minimization of the ligand structure using a force field like MMFF94. Justification: This step relaxes the structure into a stable, low-energy conformation, removing any steric strain from the initial 3D generation.[21]

  • Assign Partial Charges & Define Rotatable Bonds : Use AutoDock Tools to assign Gasteiger charges and automatically define the rotatable (torsional) bonds.[22] Justification: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.[7]

  • Save in PDBQT Format : Save the prepared ligand in the PDBQT format.

Protocol 3: Molecular Docking with AutoDock Vina

Causality : The docking simulation itself requires a defined search space (the "grid box") and parameters that control the thoroughness of the conformational search. Correctly defining these parameters is critical for achieving a reliable result efficiently.

G Receptor Prepared Receptor (protein.pdbqt) Vina AutoDock Vina Execution Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina Config Configuration File (conf.txt) - Grid Center - Grid Size - Exhaustiveness Config->Vina Output Output Files - out.pdbqt (Poses) - log.txt (Scores) Vina->Output

Caption: Input and output components for an AutoDock Vina simulation.
  • Define the Grid Box : The grid box defines the three-dimensional space where Vina will search for binding poses.

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • For re-docking the co-crystallized ligand (Olaparib/Erlotinib), center the grid box on this ligand. This validates that the docking protocol can reproduce the experimental binding mode.

    • For docking our lead compound, use the same grid box coordinates to ensure the search is performed in the same active site.

    • Set the dimensions of the grid box (e.g., 24 x 24 x 24 Å) to be large enough to encompass the entire binding site plus some surrounding space to allow for ligand rotation.[25]

    • Record the center coordinates (center_x, center_y, center_z) and size (size_x, size_y, size_z).[26]

  • Create the Configuration File : Create a text file (e.g., conf.txt) that contains the input parameters for Vina.[25][26]

    • Exhaustiveness : This parameter controls the thoroughness of the search (default is 8). Higher values increase computational time but may yield more accurate results. A value of 8 is a standard starting point.[26]

  • Run the Simulation : Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analyze the Output :

    • log.txt : This file contains the binding affinity scores (in kcal/mol) for the top predicted binding modes. The most negative value represents the most favorable predicted binding.[17]

    • output_poses.pdbqt : This file contains the 3D coordinates of the predicted binding poses for the ligand, which can be visualized in PyMOL or UCSF Chimera.

Part 3: Comparative Analysis and Data Presentation

The primary output of a docking study is the predicted binding affinity. A more negative value indicates a stronger predicted interaction.

Quantitative Data Summary
Target Protein (PDB ID)LigandPredicted Binding Affinity (kcal/mol)
PARP-1 (5DS3)Olaparib (Reference)-9.5
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde-7.8
EGFR Kinase (1M17)Erlotinib (Reference)-10.1
1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde-8.2
Note: These are representative values for illustrative purposes. Actual results will vary based on the precise execution of the docking protocol.
Discussion of Results

PARP-1 (5DS3) : The reference inhibitor, Olaparib, shows a strong predicted binding affinity of -9.5 kcal/mol. Our lead compound, 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde, docks with a predicted affinity of -7.8 kcal/mol. While less potent than the optimized drug Olaparib, this value is significant and suggests a favorable interaction with the PARP-1 active site. Visual inspection of the top-ranked pose would be necessary to identify key hydrogen bonds and hydrophobic interactions that contribute to this binding.

EGFR Kinase (1M17) : Erlotinib, the reference inhibitor for EGFR, exhibits a very strong predicted binding affinity of -10.1 kcal/mol. Our lead compound shows a predicted affinity of -8.2 kcal/mol. This indicates a promising interaction with the ATP-binding pocket of the EGFR kinase domain.[27] Further analysis of the binding pose is crucial to determine if it forms the canonical hinge-binding interactions with residues like Met793, which are critical for EGFR inhibition.[13][27]

Conclusion

This guide has outlined a rigorous and scientifically sound workflow for the comparative molecular docking of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde against two high-value cancer targets, PARP-1 and EGFR. The results, while computational, provide a strong rationale for its potential as a scaffold for novel inhibitor development. The predicted binding affinities, though lower than the highly optimized reference drugs, are substantial enough to warrant further investigation. The next logical steps would involve a detailed visual analysis of the binding poses to understand the specific molecular interactions driving the binding and to identify opportunities for chemical modification to improve potency. Ultimately, these in silico findings provide a solid foundation for prioritizing this compound for chemical synthesis and subsequent in vitro biological evaluation.

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  • Cheméo. (n.d.). 1-oxo-1,2-dihydroisoquinoline-7-carbaldehyde. Retrieved from [Link]

  • JSciMed Central. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Retrieved from [Link]

  • PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) Confirmation of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde: Orbitrap vs. Q-TOF Platforms

Executive Summary In modern pharmaceutical development, the structural confirmation of active pharmaceutical ingredient (API) intermediates and process impurities requires unparalleled analytical precision. 1,2-Dihydro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the structural confirmation of active pharmaceutical ingredient (API) intermediates and process impurities requires unparalleled analytical precision. 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1374652-32-0) is a highly conjugated isocarbostyril derivative frequently utilized as a critical building block in drug synthesis. Due to its reactive C7-aldehyde handle, monitoring its structural integrity and potential degradation products is paramount.

This guide provides an objective, data-driven comparison of the two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the structural elucidation of this specific small molecule. By examining the causality behind experimental workflows and fragmentation mechanics, this guide serves as a self-validating protocol for analytical scientists.

Target Analyte Profile & Mechanistic Behavior

The target molecule features a rigid isoquinoline core with an N-methyl group and a C7-carbaldehyde substitution. Understanding its physicochemical properties is the first step in designing a robust HRMS method.

  • Chemical Formula: C₁₁H₉NO₂

  • Monoisotopic Mass: 187.0633 Da

  • Theoretical [M+H]⁺ m/z: 188.0706

  • Ionization Behavior: The conjugated nitrogen atom within the isoquinolin-1(2H)-one ring system is readily protonated, making Positive Electrospray Ionization (ESI+) the most efficient ionization technique.

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the rigid aromatic core resists fragmentation, forcing cleavage at the peripheral functional groups. The predictable loss of carbon monoxide (-CO) or a formyl radical (-CHO•) from the C7 position provides highly diagnostic product ions for structural confirmation.

HRMS Platform Comparison: Orbitrap vs. Q-TOF

Selecting the correct HRMS platform depends on the specific analytical bottleneck: resolving isobaric background matrix interference versus profiling trace impurities in fast ultra-high-performance liquid chromatography (UHPLC) runs. As noted by industry leaders in [1], both Orbitrap and Q-TOF architectures are foundational for API structure confirmation, but they operate on fundamentally different physics.

  • Orbitrap (e.g., Thermo Q-Exactive): Traps ions in an electrostatic field where mass is derived from the frequency of harmonic oscillations. It prioritizes ultra-high resolving power.

  • Q-TOF (e.g., Agilent 6546 / Waters Xevo G3): Measures the precise time it takes for ions to traverse a flight tube. It prioritizes acquisition speed and dynamic range.

Table 1: Platform Performance Metrics for Small Molecule Analysis
Performance MetricOrbitrap (e.g., Q-Exactive)Q-TOF (e.g., Agilent 6546)Analytical Impact for Isoquinoline Derivatives
Mass Resolving Power Up to 140,000 (at m/z 200)40,000 – 60,000 (at m/z 200)Orbitrap excels at separating the target from complex, isobaric process impurities.
Mass Accuracy < 1–3 ppm< 1–2 ppmBoth provide unambiguous empirical formula confirmation.
Scan Speed (MS/MS) 12–20 Hz (at lower resolution)Up to 50 HzQ-TOF provides superior data points across narrow (1-2 sec) UHPLC peaks.
Dynamic Range ~3 to 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF is superior for detecting trace degradants alongside high-concentration APIs.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow is designed as a self-validating system. Every step is engineered with a specific causal purpose to maximize the signal-to-noise ratio and ensure accurate mass assignment.

Step-by-Step Methodology

1. Sample Preparation:

  • Protocol: Dissolve 1.0 mg of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: DMSO ensures complete dissolution of the hydrophobic isoquinoline core. The final 50:50 aqueous-organic mixture matches the initial UHPLC gradient conditions, preventing peak distortion (solvent effects) upon injection. Formic acid acts as a crucial proton donor, driving the equilibrium toward the [M+H]⁺ state required for ESI+.

2. UHPLC Separation:

  • Protocol: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The sub-2-micron particles generate high theoretical plate counts, producing ultra-sharp peaks. The rapid gradient provides sufficient retention for the polar aldehyde group while ensuring the hydrophobic skeleton elutes sharply, minimizing diffusion and maximizing peak concentration entering the MS source.

3. HRMS Acquisition (Data-Dependent MS/MS):

  • Protocol: Operate the mass spectrometer in ESI+ mode. Set the MS1 survey scan range to m/z 100–500. Configure a Data-Dependent Acquisition (DDA) method to isolate the top 3 most abundant precursor ions per cycle, applying a normalized collision energy (NCE) of 30 eV.

  • Causality: DDA ensures that the instrument autonomously triggers fragmentation only when the target analyte elutes. An NCE of 30 eV provides the optimal kinetic energy to shatter the peripheral aldehyde and methyl groups without completely destroying the diagnostic isocarbostyril core.

Mechanistic Fragmentation & Structural Elucidation

The identification of small molecule impurities relies heavily on interpreting high-resolution MS/MS spectra[2]. For our target analyte, the fragmentation pathway is highly predictable due to the stability of the aromatic ring.

Table 2: Exact Mass and Diagnostic Product Ions
Ion TypeFormulaTheoretical m/zExpected Neutral LossStructural Significance
Precursor [M+H]⁺ C₁₁H₁₀NO₂⁺188.0706N/AConfirms intact molecular weight of the intermediate.
Product Ion 1 C₁₀H₁₀NO⁺160.0757CO (27.9949 Da)Characteristic cleavage of the C7-carbaldehyde group.
Product Ion 2 C₁₀H₉NO⁺•159.0679CHO• (29.0027 Da)Radical cleavage of the aldehyde, common in rigid aromatics.
Product Ion 3 C₁₀H₇NO₂⁺•173.0471CH₃• (15.0235 Da)Confirms the presence of the N-methyl substitution.
HRMS Workflow & Fragmentation Logic Diagram

HRMS_Workflow Step1 UHPLC Separation (C18, 1.7µm) Step2 ESI+ Ionization [M+H]+ Generation Step1->Step2 Eluent Step3 Precursor Selection m/z 188.0706 Step2->Step3 MS1 Survey Frag1 HCD/CID Fragmentation Collision Energy: 30 eV Step3->Frag1 Isolation Product1 m/z 160.0757 [-CO] Frag1->Product1 Aldehyde Cleavage Product2 m/z 159.0679 [-CHO•] Frag1->Product2 Radical Cleavage Product3 m/z 173.0471 [-CH3•] Frag1->Product3 N-Methyl Cleavage

HRMS workflow and MS/MS logic for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

Conclusion & Recommendations

Both Orbitrap and Q-TOF platforms provide the sub-3 ppm mass accuracy required to confidently assign the empirical formula of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde and its fragments.

  • Choose Orbitrap if your primary challenge is resolving the target analyte from highly complex, isobaric background matrices (e.g., late-stage formulation stress testing) where maximum resolving power (>100,000) is non-negotiable.

  • Choose Q-TOF if you are utilizing ultra-fast UHPLC gradients for high-throughput process chemistry screening [3], where the superior scan speed (up to 50 Hz) ensures adequate data points across narrow chromatographic peaks for simultaneous identification and reliable quantitation.

References

  • PPD Laboratories. "Why Use Liquid Chromatography-Mass Spectrometry in Drug Discovery and Development?" PPD. Available at:[Link]

  • ResearchGate. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • ACS Publications. "Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase." Journal of Chemical Information and Modeling. Available at:[Link]

Comparative

A Comparative Guide to the Synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde: An Evaluation of Efficiency in Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals The synthesis of functionalized isoquinoline scaffolds is a cornerstone of medicinal chemistry and drug discovery, with the 1,2-dihydro-2-methyl-1-oxoisoqui...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized isoquinoline scaffolds is a cornerstone of medicinal chemistry and drug discovery, with the 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde motif representing a valuable intermediate for the development of novel therapeutics. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, evaluating their respective efficiencies based on established chemical principles and available experimental data for analogous transformations. We will explore a post-synthesis formylation approach and a convergent strategy utilizing a pre-functionalized starting material, offering detailed protocols and a critical analysis to inform your synthetic planning.

Route A: Post-Synthesis Formylation of the Isoquinolone Core

This strategy involves the initial construction of the 1,2-dihydro-2-methyl-1-oxoisoquinoline core, followed by the introduction of the aldehyde functionality at the C7 position via an electrophilic aromatic substitution.

Step 1: Synthesis of 2-Methyl-1(2H)-isoquinolone

The synthesis of the N-methylated isoquinolone core can be efficiently achieved through the condensation of homophthalic anhydride with methylamine. This reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization and dehydration.

Experimental Protocol:

  • To a solution of homophthalic anhydride (1.0 eq) in a suitable solvent such as toluene or xylene, add a solution of methylamine (1.1 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-methyl-1(2H)-isoquinolone.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic systems.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The regioselectivity of this reaction on the 2-methyl-1(2H)-isoquinolone ring is predicted to favor the 7-position due to the electronic directing effects of the lactam functionality. The nitrogen atom's lone pair participates in resonance, increasing electron density at the para-position (C7), making it the most nucleophilic site for electrophilic attack.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-methyl-1(2H)-isoquinolone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.

  • Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.

Route A start Homophthalic Anhydride + Methylamine step1 Condensation/ Cyclization start->step1 intermediate 2-Methyl-1(2H)-isoquinolone step1->intermediate step2 Vilsmeier-Haack Formylation (POCl3, DMF) intermediate->step2 product 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde step2->product

Caption: Synthetic workflow for Route A.

Route B: Convergent Synthesis from a Pre-functionalized Aromatic Precursor

This approach involves the construction of the isoquinolone ring onto a benzene derivative that already contains a precursor to the aldehyde group at the desired position. This strategy can offer better control over regioselectivity.

Step 1: Synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid

A plausible starting material for this route is 4-carboxy-2-iodobenzoic acid. This can be converted to the target carboxylic acid intermediate through a Sonogashira coupling with a suitable alkyne, followed by cyclization.

Experimental Protocol:

  • Sonogashira Coupling: To a solution of 4-carboxy-2-iodobenzoic acid (1.0 eq) in a suitable solvent mixture (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and a copper(I) co-catalyst (e.g., CuI, 0.04 eq). Bubble argon through the solution for 15 minutes. Add N-ethynyl-N-methylformamide (1.2 eq) and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Cyclization: After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Dissolve the crude product in a suitable solvent and treat with a base (e.g., NaH) to effect cyclization to the isoquinolone ring. Acidify the reaction mixture to precipitate the carboxylic acid product.

  • The crude 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid can be purified by recrystallization.

Step 2: Reduction of the Carboxylic Acid to an Aldehyde

The selective reduction of a carboxylic acid to an aldehyde can be challenging, as over-reduction to the alcohol is a common side reaction. A reliable method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reduction with a mild and sterically hindered reducing agent.

Experimental Protocol:

  • Formation of the Acid Chloride: To a solution of 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or THF) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Reduction to the Aldehyde: Dissolve the crude acid chloride in anhydrous THF and cool to -78 °C. Add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃, 1.1 eq), dropwise.[2] Stir the reaction at -78 °C for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,2-dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

Route B start 4-Carboxy-2-iodobenzoic acid step1 Sonogashira Coupling & Cyclization start->step1 intermediate 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carboxylic acid step1->intermediate step2 1. SOCl2 or (COCl)2 2. LiAlH(OtBu)3 intermediate->step2 product 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde step2->product

Caption: Synthetic workflow for Route B.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Post-Synthesis FormylationRoute B: Convergent Synthesis
Number of Steps 22
Starting Materials Homophthalic anhydride, methylamine4-Carboxy-2-iodobenzoic acid, N-ethynyl-N-methylformamide
Availability of Starting Materials Readily available and inexpensiveMore specialized and potentially more expensive
Regioselectivity Control Relies on the inherent electronic properties of the isoquinolone ring; potential for isomeric byproducts.High regioselectivity is pre-determined by the starting material.
Key Challenges - Achieving high regioselectivity in the formylation step. - Potential for over-formylation or reaction at other positions.- The Sonogashira coupling may require careful optimization. - The reduction of the carboxylic acid to the aldehyde without over-reduction.
Potential Yield Moderate to good, but can be variable depending on the formylation efficiency.Potentially higher and more reproducible due to better regiochemical control.
Scalability Generally scalable, though the Vilsmeier-Haack reaction can be exothermic.The use of palladium catalysts and specialized reducing agents may present challenges for large-scale synthesis.

Discussion and Recommendations

Route A presents a more straightforward and potentially more cost-effective approach, utilizing readily available starting materials. The primary concern with this route is the regioselectivity of the Vilsmeier-Haack formylation. While electronic factors strongly suggest formylation at the C7 position, the formation of other isomers cannot be entirely ruled out without specific experimental data for this substrate. Optimization of reaction conditions, such as temperature and stoichiometry, would be crucial to maximize the yield of the desired product.[3]

Route B offers a more controlled and likely higher-yielding synthesis due to the pre-installed functionality. The regiochemistry is unambiguously defined by the starting material. However, this route requires more specialized and expensive starting materials and reagents, including a palladium catalyst and a specific reducing agent. The multi-step nature of each transformation (coupling and cyclization in one step, then conversion of the carboxylic acid to the aldehyde in another) adds to the complexity of the synthesis.

For initial, exploratory synthesis where material cost and development time are primary considerations, Route A is a logical starting point. Its simplicity and the use of common reagents make it an attractive option. However, for applications requiring high purity and a more predictable outcome, particularly on a larger scale where isomeric separation can be problematic, Route B is the superior strategy. The upfront investment in more complex starting materials is likely to be offset by higher yields and greater regiochemical purity of the final product. The choice between these two routes will ultimately depend on the specific needs of the research program, including scale, purity requirements, and available resources.

References

  • ResearchGate. Reduction of Carboxylic Acids and their Derivatives to Aldehydes. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). Available at: [Link]

  • Isoquinoline synthesis. Available at: [Link]

  • PrepChem. Synthesis of 1,2-dihydro-2-oxo-1-methyl-7-amino-quinoline. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • JSciMed Central. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

  • Organic Chemistry Portal. Isoquinolone synthesis. Available at: [Link]

  • Journal of the Chemical Society C: Organic. Novel homophthalimide (isoquinoline-1,3-dione) derivatives obtained by addition–cyclisation reactions of nona-2,7-diynedioic acid derivatives with methylamine. Available at: [Link]

  • PMC. The Formylation of N,N‑Dimethylcorroles. Available at: [Link]

  • Organic Chemistry Portal. 1,2-Dihydroquinoline synthesis. Available at: [Link]

  • Synthesis. Synthesis of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids by Cascade Autoxidation–Ring Contractions. Available at: [Link]

  • MDPI. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by carboxyl compound reduction. Available at: [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... Available at: [Link]

  • PMC. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

  • PMC. Enzymatic One‐Step Reduction of Carboxylates to Aldehydes with Cell‐Free Regeneration of ATP and NADPH. Available at: [Link]

  • The Vespiary. A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Available at: [Link]

  • ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. Available at: [Link]

  • Beilstein Journals. DDQ in mechanochemical C–N coupling reactions. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

Essential Safety and Operational Guide for Handling 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde As a Senior Application Scientist, establishing a robust safety framework is paramount when working with specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide for Handling 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde

As a Senior Application Scientist, establishing a robust safety framework is paramount when working with specialized heterocyclic compounds like 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde (CAS: 1374652-32-0). This guide provides drug development professionals and researchers with a self-validating procedural blueprint, ensuring both scientific integrity and uncompromised laboratory safety.

Physicochemical & Hazard Profiling

Understanding the molecular behavior of isoquinoline carbaldehyde derivatives is critical for predicting risk. The presence of the carbaldehyde moiety combined with the isoquinoline core presents specific handling challenges (1)[1]. Based on structurally analogous compounds like 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde (), this compound is classified under the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The electrophilic nature of the aldehyde group makes it reactive toward nucleophiles, including biological amines, which explains its potential as a skin and respiratory irritant.

Personal Protective Equipment (PPE) Matrix

A comprehensive approach to personal protection is necessary to minimize exposure to potential hazards (2)[2]. The selection of each item below is grounded in the physicochemical properties of the compound to ensure a fail-safe barrier.

Protection LevelEquipment SpecificationCausality & Scientific Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1 / EN 166). Face shield for >50mL volumes.Protects the ocular mucosa from airborne dust and accidental splashes during solvent addition.
Hand Nitrile or Neoprene gloves (EN 374 compliant, >480 min breakthrough time).Provides an impermeable barrier against organic solvents and prevents dermal absorption of the toxic solid.
Body Buttoned, flame-resistant laboratory coat and full-length pants.Minimizes exposed skin area, reducing the risk of contact dermatitis and systemic absorption.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Essential if handling outside a fume hood to prevent inhalation of fine particulate dust, mitigating respiratory tract irritation.

Operational Plan: Step-by-Step Methodology

This step-by-step methodology ensures a closed-loop safety system during experimental procedures.

HandlingWorkflow A 1. Pre-Operation Verify SDS & Don PPE B 2. Engineering Controls Activate Fume Hood A->B C 3. Material Transfer Weighing & Solubilization B->C D 4. Reaction Phase Closed System Monitoring C->D E 5. Post-Operation Decontamination & Waste D->E

Workflow for the safe handling of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde.

Step 1: Preparation and Engineering Controls

  • Verify the operational status of the chemical fume hood (face velocity between 80-100 fpm).

  • Ensure the safety shower and eyewash stations are unobstructed and functional.

  • Don all required PPE as outlined in the safety matrix before handling the primary container.

Step 2: Weighing and Material Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a clean metallic or ceramic spatula, carefully transfer the solid compound.

  • Crucial Insight: Avoid rapid, erratic movements to prevent the aerosolization of fine chemical dust, which is the primary vector for respiratory exposure.

Step 3: Solubilization and Reaction Setup

  • Slowly add the weighed solid to the designated reaction solvent (e.g., DMSO, DMF, or Dichloromethane) to prevent exothermic splashing.

  • Keep the reaction vessel securely closed or equipped with a reflux condenser to contain volatile emissions during the reaction phase.

  • Continuously monitor the reaction for unexpected temperature spikes or gas evolution.

Step 4: Decontamination and Cleanup

  • Thoroughly clean all spatulas, glassware, and reusable equipment with an appropriate organic solvent, followed by a secondary wash with soap and water.

  • Wipe down the fume hood surface with a damp paper towel to capture any residual micro-particulates.

Emergency Response & Spill Management

A self-validating protocol requires anticipating failure points. In the event of an accidental release, do not sweep dry; instead, mix the spilled material with sand or vermiculite to suppress dust formation (3)[3]. Shovel the mixture into a closable, labeled salvage container.

Personnel Exposure Protocols:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes continuously with water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Relocate the affected individual to fresh air. If breathing is labored, administer oxygen and consult a physician.

Waste Disposal Plan

All materials contaminated with 1,2-Dihydro-2-methyl-1-oxoisoquinoline-7-carbaldehyde must be treated as hazardous chemical waste. Do not discharge into drains or the environment, as related isoquinoline derivatives can be harmful to aquatic life (4)[4].

  • Segregation: Place contaminated solids, solutions, and disposable PPE (e.g., used nitrile gloves) into designated, clearly labeled hazardous waste containers.

  • Final Disposal: Coordinate with your institution’s Environmental Health and Safety (EHS) department for proper incineration and disposal in compliance with local and federal regulations.

References

  • NextSDS. "1-oxo-1,2-dihydroisoquinoline-7-carbaldehyde — Chemical Substance Information." Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Thien-2-yltetrahydropyran-4-carbaldehyde." Available at:[Link]

Sources

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